molecular formula C17H15NO2 B15065403 6-Benzyloxymethyl-1H-indole-3-carbaldehyde CAS No. 887575-94-2

6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Cat. No.: B15065403
CAS No.: 887575-94-2
M. Wt: 265.31 g/mol
InChI Key: MFWKYGZJWHTLSA-UHFFFAOYSA-N
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Description

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a synthetic indole derivative designed for advanced chemical and pharmaceutical research. This compound serves as a versatile and high-value building block in organic synthesis and drug discovery. Its molecular structure incorporates two key functional groups: a reactive aldehyde at the 3-position and a benzyl-protected hydroxymethyl group at the 6-position of the indole ring system. The aldehyde group is a well-known handle for various chemical transformations, most notably condensation reactions, such as the formation of Schiff bases or use in Knoevenagel condensations, to create more complex molecular architectures . The benzyloxymethyl moiety offers a protected alcohol functionality, which can be deprotected under specific conditions to introduce additional polarity or serve as a point for further derivatization, making this compound particularly valuable for constructing targeted libraries of indole-based molecules. The primary research applications of this compound are in medicinal chemistry and chemical biology. As a derivative of indole-3-carbaldehyde, which is known to exhibit biological activity as a metabolite and aryl hydrocarbon receptor (AhR) agonist , this benzyloxymethyl-modified analog provides a pathway to novel compounds with potential pharmacological properties. Researchers can utilize this chemical to develop and screen new therapeutic candidates, study structure-activity relationships (SAR), and create molecular probes. With a defined molecular formula of C 17 H 15 NO 2 and a molecular weight of 265.31 g/mol , it is characterized by high purity to ensure reproducibility in experimental results. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887575-94-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c19-10-15-9-18-17-8-14(6-7-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2

InChI Key

MFWKYGZJWHTLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CN3)C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887575-94-2)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry, serving as precursors to a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887575-94-2), a specific derivative with significant potential in synthetic programs. While detailed public data for this exact compound is limited, its chemical nature is closely related to other 6-substituted indoles. This document provides a comprehensive technical overview, including its synthesis, characterization, and potential applications, drawing from established principles of indole chemistry and data from closely related analogues. The primary synthetic route detailed is the Vilsmeier-Haack reaction, a robust and widely-used method for the C3-formylation of electron-rich indoles.[3][4]

Compound Identity and Physicochemical Properties

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a bifunctional molecule featuring the reactive indole-3-carbaldehyde moiety and a benzyloxymethyl substituent at the 6-position. The aldehyde group is a versatile handle for numerous chemical transformations, while the benzyloxymethyl group can influence solubility, provide steric bulk, or serve as a protected hydroxymethyl group for further derivatization.

While specific, experimentally verified data for CAS 887575-94-2 is not widely published, the properties can be reliably predicted based on its structure and comparison to the closely related analogue, 6-Benzyloxy-1H-indole-3-carbaldehyde (CAS 92855-64-6).

Table 1: Physicochemical Data Summary

PropertyValue (6-Benzyloxymethyl-1H-indole-3-carbaldehyde)Reference Analogue Data (6-Benzyloxy-1H-indole-3-carbaldehyde)
CAS Number 887575-94-292855-64-6
Molecular Formula C₁₇H₁₅NO₂C₁₆H₁₃NO₂[5]
Molecular Weight 265.31 g/mol 251.28 g/mol [5][6]
Appearance Predicted: Off-white to yellow or tan solidLight yellow to khaki Solid[6]
Storage Store at 2-8°C, under inert atmosphere, protect from light.[7][8]Inert atmosphere, 2-8°C[8]

Synthesis: The Vilsmeier-Haack Approach

The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole nucleus.

Causality and Mechanism

The reaction proceeds in three key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild formylating source, is activated by a dehydrating/halide-donating agent, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The indole ring, being electron-rich, acts as a nucleophile. It attacks the Vilsmeier reagent, preferentially at the C3 position, which is the most nucleophilic site. This forms a resonance-stabilized cationic intermediate.

  • Hydrolysis: The reaction is quenched with water or an aqueous base. The iminium intermediate is readily hydrolyzed to yield the final aldehyde product and dimethylamine.[3][9]

The causality for this specific pathway is rooted in the high electron density of the indole ring system, which makes it susceptible to attack by even moderately strong electrophiles like the Vilsmeier reagent.

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Indole 6-Benzyloxymethyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 6-Benzyloxymethyl-1H- indole-3-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted indoles.[4][6][10]

Materials:

  • 6-Benzyloxymethyl-1H-indole (1.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq.)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ice, deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (approx. 3 mL per gram of indole).

    • Cool the flask in an ice-water bath to 0-5°C.

    • Slowly add POCl₃ (1.25 eq.) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Ensure the internal temperature does not exceed 10°C.[4]

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. A pinkish or yellow viscous complex should form.[6]

  • Formylation Reaction:

    • In a separate flask, dissolve the starting material, 6-Benzyloxymethyl-1H-indole (1.0 eq.), in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1 hour.[6][10]

    • Gently heat the reaction mixture to 85-95°C and maintain for 5-8 hours.[4][10] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.[4]

    • Neutralize the acidic solution by the slow, portion-wise addition of a cold aqueous solution of NaOH or saturated Na₂CO₃ until the pH is alkaline (pH > 9).[4][6] This step is exothermic and may cause foaming.

    • The product will often precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[6]

  • Purification:

    • Dry the crude solid in a vacuum oven.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or purified by column chromatography on silica gel.[4]

Spectroscopic Characterization Profile

The structural identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted key signals for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, based on well-established chemical shifts for indole derivatives.[10][11][12][13]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR ~12.0 ppm (s, 1H): Indole N-H proton. ~9.9 ppm (s, 1H): Aldehyde C-H proton. ~8.2 ppm (s, 1H): C2-H proton. ~7.2-8.0 ppm (m, 8H): Aromatic protons from the indole and benzyl rings. ~5.1 ppm (s, 2H): Benzylic -O-CH₂-Ph protons. ~4.7 ppm (s, 2H): Indole-CH₂-O- protons.
¹³C NMR ~185 ppm: Aldehyde carbonyl carbon (C=O). ~155-120 ppm: Aromatic carbons. ~70-75 ppm: Aliphatic ether carbons (-CH₂-O-). ~110-100 ppm: Indole ring carbons.
IR (cm⁻¹) ~3300-3100: N-H stretching. ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching. ~1665-1650: Aldehyde C=O stretching (strong). ~1100: C-O ether stretching.
HRMS (ESI) Predicted [M+H]⁺: 266.1176 for C₁₇H₁₆NO₂⁺

Synthetic Workflow and Applications

The aldehyde functionality at the C3 position makes this compound a highly valuable intermediate for further molecular elaboration in drug discovery programs.

Workflow Synthetic Utility Workflow Start 6-Benzyloxymethyl- 1H-indole-3-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Reaction ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Start->ReductiveAmination Reaction Condensation Condensation / Wittig (e.g., Ylides, Active Methylene Cmpds) Start->Condensation Reaction Acid Indole-3-carboxylic Acid Derivative Oxidation->Acid Debenzylation De-benzylation (H₂, Pd/C) Acid->Debenzylation Further Modification Amine Indole-3-methylamine Derivative ReductiveAmination->Amine Amine->Debenzylation Further Modification Alkene C3-Substituted Alkenes Condensation->Alkene Alkene->Debenzylation Further Modification Final Diverse Biologically Active Scaffolds Debenzylation->Final

Caption: Key transformations of the indole-3-carbaldehyde core.

Key Transformations
  • Oxidation: The aldehyde can be easily oxidized to the corresponding indole-3-carboxylic acid, a common structural motif in pharmaceuticals.[14]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction yields diverse indole-3-methylamine derivatives, which are prevalent in neurological drug candidates.

  • Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, nitromethane) or Wittig-type reactions to extend the carbon chain at the C3 position.[14]

  • Schiff Base Formation: Condensation with hydrazides or thiosemicarbazides can produce Schiff bases, which themselves have shown a range of biological activities.[11]

Applications in Drug Discovery

Indole-3-carbaldehyde derivatives are precursors to compounds with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[15] Specifically, related benzyloxyindole structures have been identified as reagents for creating substituted naphthylene leukotriene B4 antagonists, which are useful as anti-inflammatory agents.[7] The 6-benzyloxymethyl group provides a stable, lipophilic handle that can be carried through several synthetic steps or deprotected at a later stage to reveal a 6-hydroxymethyl group for creating new analogues.

Safety and Handling

General Precautions:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

  • Protect from light and moisture to prevent degradation.[7]

References

  • Bingül, M. et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Iida, H. et al. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 6-(benzyloxy)-1H-indole-3-carbaldehyde. PubChem. [Link]

  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reporter. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Methacrylic acid 2-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]ethyl ester. PubChem. [Link]

  • Ndibe, H.C. et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

Sources

Technical Guide: 6-Substituted Indole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary: The Indole "Privileged Scaffold"

The indole-3-carboxaldehyde moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. While the C3-formyl group serves as a versatile reactive handle for downstream functionalization (e.g., Schiff bases, Knoevenagel condensates), the C6-position of the indole ring offers a unique vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles without sterically interfering with the primary binding interactions at the C3 site.

This guide analyzes the synthesis, reactivity, and therapeutic utility of 6-substituted indole-3-carboxaldehyde derivatives , focusing on their role as precursors for potent anticancer and antimicrobial agents.

Chemical Architecture & Electronic Effects

The reactivity of the indole ring toward electrophilic substitution is heavily influenced by substituents on the benzene ring. The C6 position is meta to the indole nitrogen, meaning substituents here exert their influence primarily through inductive effects (


) and resonance effects (

) that modulate the electron density at the nucleophilic C3 position.
  • Electron-Withdrawing Groups (EWGs) at C6 (e.g., -NO₂, -CN, -F): Deactivate the ring, requiring harsher conditions for formylation but increasing the metabolic stability of the final drug candidate.

  • Electron-Donating Groups (EDGs) at C6 (e.g., -OMe, -Me): Activate the C3 position, facilitating rapid Vilsmeier-Haack formylation but potentially increasing susceptibility to oxidative metabolism.

Key Derivatives List

The following 6-substituted derivatives are critical intermediates in current drug development pipelines:

DerivativeCAS No.[1]Electronic Effect (

)
Key Application
6-Bromoindole-3-carboxaldehyde 17826-04-9Weakly Deactivating (+M, -I)Precursor for Suzuki coupling; Anticancer (Tubulin inhibitors)
6-Chloroindole-3-carboxaldehyde 17826-03-8Weakly Deactivating (+M, -I)Antiviral agents; HIV-1 NNRTIs
6-Methoxyindole-3-carboxaldehyde 10601-19-1Strongly Activating (+M)Antioxidant; Indole-curcumin hybrids
6-Nitroindole-3-carboxaldehyde 102452-66-8Strongly Deactivating (-M, -I)Antimicrobial Schiff bases
6-Methylindole-3-carboxaldehyde 17826-02-7Weakly Activating (+I)Thiosemicarbazone derivatives

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry standard for synthesizing these derivatives due to its regioselectivity for the C3 position and tolerance for C6 substituents.

Mechanistic Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C3 of the indole.[2]

VilsmeierMechanism cluster_0 Critical Control Point DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (< 5°C) Inter Iminium Intermediate (Sigma Complex) VR->Inter Electrophilic Attack (C3 Position) Indole 6-Substituted Indole Indole->Inter + Hydrolysis Hydrolysis (Basic Workup) Inter->Hydrolysis Restoration of Aromaticity Product 6-Sub-Indole-3-Carboxaldehyde Hydrolysis->Product -HCl, -Dimethylamine

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the indole C3 position.

Experimental Protocol: Synthesis of 6-Bromoindole-3-carboxaldehyde

Objective: Synthesize 6-bromoindole-3-carboxaldehyde with >90% purity. Scale: 10g batch.

Reagents:

  • 6-Bromoindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)

  • Sodium Carbonate (

    
    ) (saturated aq.[3] solution)
    

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask, cool anhydrous DMF (10 mL per g of indole) to 0–5°C using an ice bath.

  • Activation: Dropwise add

    
     over 30 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for an additional 30 minutes.
    
  • Addition: Dissolve 6-bromoindole in a minimum volume of DMF. Add this solution slowly to the Vilsmeier reagent.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) for 1 hour, then heat to 80–90°C for 6–8 hours.

    • Note: 6-EWG indoles (like 6-bromo) require heating; 6-EDG indoles (like 6-methoxy) may react fully at RT.

  • Quenching: Cool the reaction mixture to RT. Pour onto crushed ice (approx. 5x reaction volume).

  • Hydrolysis: Adjust pH to 9–10 using saturated

    
    . This step hydrolyzes the iminium salt to the aldehyde.[4]
    
  • Isolation: A precipitate will form (typically yellow/off-white). Filter the solid, wash copiously with water to remove DMF/salts, and dry under vacuum.

  • Purification: Recrystallize from ethanol or DMF/Water mixtures.

Self-Validating Checkpoints:

  • TLC: Mobile phase Hexane:EtOAc (7:3). Product will have a lower

    
     than the starting indole due to the polar carbonyl group.
    
  • Appearance: Product should be a yellow solid. Darkening indicates oxidation or residual acid.

  • Yield Expectations: 6-Bromo (93%), 6-Chloro (91%), 6-Methyl (89%).

Therapeutic Applications & SAR

The 6-substituted indole-3-carboxaldehydes are rarely the final drug; they are pharmacophores converted into Schiff bases (thiosemicarbazones, hydrazones) to chelate metals or interact with biological targets like Tubulin or DNA topoisomerase.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the decision logic for modifying the 6-position based on the desired therapeutic outcome.

SAR_Logic Start Target Identification Target1 Anticancer (Tubulin/Topoisomerase) Start->Target1 Target2 Antimicrobial (Membrane/DNA) Start->Target2 Mod1 6-Halogen (Br/Cl) Increases Lipophilicity Target1->Mod1 Need hydrophobic interaction Mod2 6-Methoxy (OMe) Increases H-Bonding Target1->Mod2 Need metabolic stability Mod3 6-Nitro (NO2) Electron Withdrawal Target2->Mod3 Need electrophilicity Outcome1 Enhanced Cytotoxicity (MCF-7, HeLa) Mod1->Outcome1 Mod2->Outcome1 Outcome2 Improved MIC Values (S. aureus) Mod3->Outcome2

Figure 2: SAR decision tree for optimizing 6-substituted indole derivatives.

Comparative Biological Activity (Anticancer)

Thiosemicarbazone derivatives of 6-substituted indoles show potent activity against various cancer cell lines. The 6-substituent significantly modulates potency.

Compound (Thiosemicarbazone of...)Cell LineIC50 (

M)
Mechanism of ActionRef
6-Methylindole-3-carboxaldehyde MCF-7 (Breast)2.94 ± 0.56Tubulin Polymerization Inhibition[1]
6-Bromoindole-3-carboxaldehyde A549 (Lung)6.30 ± 0.30DNA Cleavage / Apoptosis[1]
6-Methoxyindole-3-carboxaldehyde HeLa (Cervical)4.0Antioxidant / Radical Scavenging[2]
Unsubstituted Indole-3-carboxaldehyde MCF-7> 20.0Baseline Activity[3]

Interpretation: The introduction of a substituent at C6 (specifically Methyl or Bromo) improves potency by orders of magnitude compared to the unsubstituted parent, likely due to enhanced hydrophobic interactions within the binding pocket of the target protein (e.g., the colchicine binding site of tubulin).

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerization. Source: National Institutes of Health (PMC) URL:[Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Source: Afyon Kocatepe University Journal of Science URL:[Link]

  • Synthetic method for indole-3-carboxaldehyde compounds (Patent CN102786460A).

Sources

Properties of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide provides a comprehensive technical overview of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2] This document details the physicochemical properties, spectral characterization, a robust synthesis protocol with mechanistic insights, and the applications of this specific indole derivative. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's chemistry and utility as a versatile building block for complex therapeutic agents.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indole-3-carbaldehydes serve as exceptionally versatile precursors. The aldehyde functionality at the C-3 position is readily transformed into a vast array of other functional groups and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.[3][4]

6-Benzyloxymethyl-1H-indole-3-carbaldehyde distinguishes itself through the presence of a benzyloxy protecting group at the 6-position. This feature offers several strategic advantages in multi-step synthesis:

  • Site-Specific Functionalization: The protected hydroxyl group allows for selective manipulation of other positions on the indole ring.

  • Improved Solubility: The benzyl group can enhance solubility in organic solvents compared to the corresponding free hydroxyl.

  • Latent Reactivity: The benzyl ether can be readily cleaved under specific conditions (e.g., hydrogenolysis) to unmask the hydroxyl group for further derivatization at a later stage in a synthetic sequence.

This guide will elucidate the core properties and synthetic utility of this valuable intermediate.

Physicochemical Properties and Characterization

The precise identification and confirmation of purity are paramount in chemical synthesis. This section summarizes the key physical properties and provides a detailed analysis of the spectral data for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Physical and Chemical Data

The fundamental properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
Chemical Name 6-(Benzyloxy)-1H-indole-3-carbaldehyde[5]
Synonyms 6-phenylmethoxy-1H-indole-3-carbaldehyde[6][7]
CAS Number 92855-64-6[5][7]
Molecular Formula C₁₆H₁₃NO₂[6][7][8]
Molecular Weight 251.28 g/mol [7]
Appearance Light yellow to khaki solid[7]
Melting Point 215-216 °C[7]
Boiling Point 474.2 ± 30.0 °C (Predicted)[7]
Density 1.267 ± 0.06 g/cm³ (Predicted)[7]
pKa 15.67 ± 0.30 (Predicted)[7]
Spectroscopic Data

The following spectral data are crucial for the structural elucidation and confirmation of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.[7]

  • ¹H NMR (400 MHz, DMSO-d₆) δ:

    • 11.94 (br s, 1H): This broad singlet corresponds to the indole N-H proton. Its broadness is characteristic of exchange and quadrupolar coupling.

    • 9.87 (s, 1H): A sharp singlet for the aldehyde proton (-CHO). Its downfield shift is indicative of the deshielding effect of the carbonyl group.

    • 8.15 (s, 1H): Singlet corresponding to the proton at the C-2 position of the indole ring.

    • 7.96 (d, J = 8.5 Hz, 1H): Doublet for the proton at the C-4 position.

    • 7.47 (d, J = 7.2 Hz, 2H): Doublet for the two ortho-protons of the benzyl ring.

    • 7.40 (app t, J = 7.4 Hz, 2H): Apparent triplet for the two meta-protons of the benzyl ring.

    • 7.33 (t, J = 7.0 Hz, 1H): Triplet for the para-proton of the benzyl ring.

    • 7.08 (s, 1H): Singlet for the proton at the C-7 position.

    • 6.95 (d, J = 8.5 Hz, 1H): Doublet for the proton at the C-5 position.

    • 5.15 (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5.[7]

  • Infrared (IR) (KBr) (cm⁻¹): 1634 (s, C=O stretch), 1526 (m), 1426 (m), 1385 (m), 1159 (m).[7]

  • High-Resolution Mass Spectrometry (HRMS) (ESI) (m/z): Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019. Found: 252.1025.[7]

Synthesis and Mechanistic Pathway

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group at the electron-rich C-3 position of the indole nucleus.

G cluster_reagents Reagent Formation cluster_reaction Main Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts With Indole 6-Benzyloxyindole Indole->Intermediate Electrophilic Attack at C3 Product 6-Benzyloxymethyl-1H-indole- 3-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the formylation of substituted indoles.[7]

Materials:

  • 6-Benzyloxyindole

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 volumes relative to indole) to 0-5 °C using an ice-water bath.

    • Causality: This initial cooling prevents uncontrolled reaction and degradation upon addition of the highly reactive POCl₃.

  • Slowly add phosphoryl chloride (POCl₃, ~1.25 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 5 °C. Stir for approximately 1 hour.

    • Causality: This step forms the electrophilic Vilsmeier reagent (chloroiminium ion). The slow addition is critical for safety and to control the exotherm.

  • Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add 6-benzyloxyindole (1.0 eq.) portion-wise, again maintaining the internal temperature below 5 °C.

    • Causality: The electron-rich C-3 position of the indole attacks the Vilsmeier reagent. Portion-wise addition helps manage the reaction exotherm.

  • Reaction Progression: After the addition is complete, allow the dark-colored solution to slowly warm to room temperature and stir for 1 hour.

    • Causality: This ensures the reaction goes to completion.

  • Hydrolysis and Workup: Prepare a separate, cooled (0-5 °C) aqueous solution of sodium hydroxide (~2 M). Slowly pour the reaction mixture into the cold, vigorously stirred NaOH solution.

    • Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture. The addition must be slow and controlled as the neutralization is highly exothermic.

  • Isolation: A light-colored solid will precipitate. Continue stirring until the addition is complete and the final pH is strongly basic (pH 14).

  • Collect the solid product by filtration. Wash the filter cake thoroughly with water (2 x 4 volumes) to remove inorganic salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield the 6-Benzyloxymethyl-1H-indole-3-carbaldehyde as a beige or tan solid.[7] The product is often of sufficient purity for subsequent steps but can be recrystallized if necessary.

Reactivity and Applications in Drug Discovery

The title compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_indole Indole/Protecting Group Reactions start 6-Benzyloxymethyl-1H- indole-3-carbaldehyde reduct Reduction (e.g., NaBH₄) start->reduct → 3-Hydroxymethyl oxid Oxidation (e.g., Ag₂O) start->oxid → 3-Carboxylic Acid cond Condensation (e.g., Knoevenagel) start->cond → 3-Vinylindole n_alkyl N-Alkylation (e.g., MeI, NaH) start->n_alkyl → 1-Alkyl Derivative debenzyl Debenzylation (e.g., H₂, Pd/C) start->debenzyl → 6-Hydroxymethyl

Caption: Key chemical transformations of the title compound.

Building Block for Anti-Inflammatory Agents

6-Benzyloxymethyl-1H-indole-3-carbaldehyde has been identified as a key reagent for the synthesis of substituted naphthylene leukotriene B₄ (LTB₄) antagonists.[6] LTB₄ is a potent lipid mediator involved in inflammation. By serving as a scaffold, this indole derivative allows for the construction of more complex molecules designed to block the LTB₄ receptor, thereby presenting a therapeutic strategy for inflammatory diseases.

General Scaffold for Bioactive Compounds

The broader class of indole-3-carbaldehyde derivatives has been extensively explored for a wide range of therapeutic applications. Structural modifications to the core scaffold have yielded compounds with significant biological activities, including:

  • Anti-cancer[1][2]

  • Anti-bacterial and Anti-fungal[1][2][9]

  • Anti-inflammatory[1][2]

  • Anti-HIV[1][2]

The aldehyde group is a synthetic linchpin, often used in condensation reactions (e.g., Aldol, Knoevenagel, Claisen) or in the formation of Schiff bases to hybridize the indole moiety with other pharmacophores like chalcones, triazoles, and coumarins.[1][2]

Handling, Storage, and Safety

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area. Recommended storage conditions are under an inert gas (nitrogen or argon) at 2-8°C.[7] Some suppliers recommend storage at -20°C, desiccated.[6] It should be protected from light.[6]

  • Stability: While generally stable, indole derivatives can be sensitive to strong acids, which may lead to polymerization or other side reactions.[10] It is advisable to avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures.[10]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its well-defined physicochemical properties, reliable synthetic protocol via the Vilsmeier-Haack reaction, and the strategic presence of a protected hydroxyl group make it an ideal building block for complex molecular architectures. Its demonstrated utility in the synthesis of LTB₄ antagonists highlights its relevance in developing novel anti-inflammatory agents, while its structural class continues to be a fertile ground for the discovery of new therapeutics across multiple disease areas.

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A Comparative Analysis of 6-Benzyloxyindole-3-carbaldehyde and 6-(Benzyloxymethyl)indole-3-carbaldehyde: Synthesis, Properties, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of two closely related yet distinct analogues: 6-benzyloxyindole-3-carbaldehyde and the less documented 6-(benzyloxymethyl)indole-3-carbaldehyde. We will explore their synthesis, physicochemical properties, and the nuanced differences in their electronic and structural characteristics. The primary objective is to elucidate how the seemingly subtle variation in the linkage of the benzyl group at the 6-position—an ether versus a methylene ether—profoundly influences the reactivity and potential applications of these molecules in the intricate landscape of drug development.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The introduction of a formyl group at the C3 position, yielding indole-3-carbaldehydes, provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[1][2]

This guide focuses on two specific 6-substituted indole-3-aldehydes: 6-benzyloxyindole-3-carbaldehyde and 6-(benzyloxymethyl)indole-3-carbaldehyde. The benzyloxy group is a common protecting group for phenols and an important structural motif in its own right. The distinction between a direct ether linkage (benzyloxy) and a methylene ether linkage (benzyloxymethyl) at the 6-position of the indole ring introduces subtle but significant changes in the electronic and conformational properties of the molecule. Understanding these differences is crucial for medicinal chemists in designing and synthesizing novel indole-based therapeutics with optimized pharmacological profiles.

Synthesis and Physicochemical Properties

The most prevalent method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.[5]

6-Benzyloxyindole-3-carbaldehyde

The synthesis of 6-benzyloxyindole-3-carbaldehyde is well-documented and typically proceeds via the Vilsmeier-Haack formylation of 6-benzyloxyindole.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Benzyloxyindole [7]

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled to 0-5 °C. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.

  • Formylation: 6-Benzyloxyindole, dissolved in a minimal amount of DMF, is added to the pre-formed Vilsmeier reagent at a controlled temperature (typically below 5 °C).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and stirred vigorously. The acidic solution is then neutralized by the slow addition of a base, such as a saturated sodium carbonate solution or sodium hydroxide, until the pH is alkaline.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-benzyloxyindole-3-carbaldehyde as a solid.[7]

Physicochemical and Spectroscopic Data for 6-Benzyloxyindole-3-carbaldehyde

PropertyValueReference(s)
Molecular Formula C₁₆H₁₃NO₂[7][8]
Molecular Weight 251.28 g/mol [7][8]
Appearance Light yellow to khaki solid[7]
Melting Point 215-216 °C[7]
¹H NMR (400 MHz, DMSO-d₆) δ 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H)[7]
¹³C NMR (101 MHz, DMSO-d₆) δ 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5[7]
CAS Number 92855-64-6[7][8]
6-(Benzyloxymethyl)indole-3-carbaldehyde

Proposed Synthetic Pathway for 6-(Benzyloxymethyl)indole-3-carbaldehyde

DOT Script for Proposed Synthesis

A 6-Hydroxymethylindole B 6-(Benzyloxymethyl)indole A->B NaH, Benzyl Bromide, THF C 6-(Benzyloxymethyl)indole-3-carbaldehyde B->C POCl3, DMF (Vilsmeier-Haack)

Caption: Proposed synthesis of 6-(benzyloxymethyl)indole-3-carbaldehyde.

Hypothetical Experimental Protocol

  • Synthesis of 6-(Benzyloxymethyl)indole: To a solution of 6-hydroxymethylindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to form the alkoxide. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-(benzyloxymethyl)indole.

  • Vilsmeier-Haack Formylation: The synthesized 6-(benzyloxymethyl)indole would then be subjected to the Vilsmeier-Haack reaction as described for 6-benzyloxyindole to afford the target compound, 6-(benzyloxymethyl)indole-3-carbaldehyde.

Comparative Analysis: Structural and Electronic Differences

The key distinction between the two molecules lies in the nature of the substituent at the 6-position. The benzyloxy group (-OCH₂Ph) is an ether, while the benzyloxymethyl group (-CH₂OCH₂Ph) is a methylene ether. This difference has significant implications for the electronic properties and reactivity of the indole ring.

Electronic Effects

Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects.[9][10]

  • 6-Benzyloxy Group (-OCH₂Ph): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R).[11] For alkoxy groups, the +R effect generally outweighs the -I effect, making the benzyloxy group an activating, ortho-para directing group.[11] This increases the electron density of the indole ring, particularly at the positions ortho and para to the substituent, making it more susceptible to electrophilic attack.

  • 6-Benzyloxymethyl Group (-CH₂OCH₂Ph): In this case, the electron-donating oxygen atom is insulated from the indole ring by a methylene (-CH₂) group. The methylene group is incapable of participating in resonance with the indole ring. The primary electronic influence of the benzyloxymethyl group is a weak electron-donating inductive effect (+I) from the alkyl chain. The electronegative oxygen atom will have a minor electron-withdrawing inductive effect on the methylene group, but the overall effect on the indole ring is significantly different from the direct resonance donation of the benzyloxy group.

DOT Script for Electronic Effects

cluster_0 6-Benzyloxyindole cluster_1 6-(Benzyloxymethyl)indole Benzyloxy C6-O-CH2Ph Indole_A Indole Ring Benzyloxy->Indole_A +R >> -I (Activating) Benzyloxymethyl C6-CH2-O-CH2Ph Indole_B Indole Ring Benzyloxymethyl->Indole_B Weak +I (Weakly Activating)

Caption: Electronic effects of substituents on the indole ring.

Reactivity

The differing electronic effects of the two substituents will directly impact the reactivity of the indole ring and the molecule as a whole.

  • Electrophilic Aromatic Substitution: The 6-benzyloxyindole precursor is expected to be more reactive towards electrophilic substitution (like the Vilsmeier-Haack reaction) than the 6-(benzyloxymethyl)indole precursor. This is due to the strong activating nature of the benzyloxy group, which enriches the electron density of the indole ring.

  • Reactivity of the Aldehyde: The electronic nature of the 6-substituent can also subtly influence the reactivity of the C3-aldehyde. The electron-donating benzyloxy group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the less electron-donating benzyloxymethyl group.

  • Stability of the Benzyl Group: The benzyloxy group is an ether and can be cleaved under certain acidic or hydrogenolysis conditions. The benzyloxymethyl group, being a benzyl ether of a hydroxymethyl group, may exhibit different stability and reactivity profiles, potentially being more labile under certain conditions.

Structural and Conformational Differences

The additional methylene spacer in the 6-benzyloxymethyl group introduces greater conformational flexibility compared to the more rigid benzyloxy group. This increased flexibility could have implications for how the molecule fits into the binding pocket of a biological target. The ability to adopt a wider range of conformations might be advantageous or disadvantageous depending on the specific receptor interactions.

Implications in Drug Development

The choice between a 6-benzyloxy and a 6-benzyloxymethyl substituent on an indole-3-aldehyde scaffold can have significant consequences for the pharmacological properties of a potential drug candidate.

  • Pharmacophore and Biological Activity: The nature of the substituent at the 6-position can directly influence the molecule's interaction with biological targets. The stronger electron-donating ability of the benzyloxy group may lead to different hydrogen bonding patterns and electronic interactions within a receptor active site compared to the benzyloxymethyl group. The increased flexibility of the benzyloxymethyl group could allow for a more optimal fit in some binding pockets. For instance, the presence of a benzyloxy group at the 5-position of certain indole derivatives has been shown to be critical for selective inhibition of monoamine oxidase B (MAO-B).[12]

  • Metabolic Stability: The different linkages of the benzyl group will likely lead to different metabolic pathways. The benzyloxy group may be susceptible to O-debenzylation by cytochrome P450 enzymes. The benzyloxymethyl group could also undergo O-debenzylation or oxidation of the benzylic methylene group. Understanding these metabolic liabilities is crucial in drug design.

  • Synthetic Handle: Both molecules serve as versatile intermediates. The choice between them may be dictated by the desired electronic properties of the final molecule or by the synthetic accessibility of the precursors. The aldehyde at the C3-position provides a key reaction site for building more complex structures through reactions such as Wittig olefination, reductive amination, and condensation reactions.[1][2]

Conclusion

While 6-benzyloxyindole-3-carbaldehyde and 6-(benzyloxymethyl)indole-3-carbaldehyde differ by only a single methylene unit, this seemingly minor structural change leads to significant differences in their electronic properties, reactivity, and conformational flexibility. The 6-benzyloxy analogue is an electron-rich system due to the strong resonance donation from the ether oxygen, making its indole core more reactive towards electrophiles. In contrast, the 6-benzyloxymethyl derivative lacks this direct resonance activation and is influenced primarily by a weaker inductive effect.

For drug development professionals, these differences are not merely academic. They translate into tangible variations in biological activity, metabolic stability, and synthetic strategy. The selection of one scaffold over the other will depend on the specific therapeutic target and the desired properties of the final drug candidate. This in-depth understanding allows for a more rational approach to the design of novel indole-based therapeutics, ultimately contributing to the development of more effective and safer medicines.

References

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A Comprehensive Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive aldehyde group on the indole scaffold and a benzyloxymethyl substituent, makes it a valuable building block in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the molecular properties, synthesis, chemical reactivity, and applications of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, spectroscopic characterization, and safety considerations are also presented to equip researchers with the practical knowledge required for its effective utilization.

Core Molecular Properties

6-Benzyloxymethyl-1H-indole-3-carbaldehyde, also known as 6-(benzyloxy)-1H-indole-3-carbaldehyde, is an aromatic aldehyde with a molecular structure that combines the indole nucleus with a benzyloxymethyl ether moiety.[1] This combination of functional groups dictates its chemical behavior and utility in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₃NO₂[1][2][3]
Molecular Weight 251.28 g/mol [1][2]
CAS Number 92855-64-6[1][2]
Appearance Beige/tan solid[2]
Storage Store at 5°C, protect from light[4]

Synthesis and Mechanism

The most common and efficient method for the synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is through the Vilsmeier-Haack formylation of 6-benzyloxyindole.[2] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Synthetic Workflow

The synthesis involves the reaction of 6-benzyloxyindole with a Vilsmeier reagent, which is typically prepared in situ from phosphoryl chloride (POCl₃) and a tertiary amide, such as N,N-dimethylformamide (DMF).[2]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier Reacts with Intermediate Electrophilic Iminium Ion Intermediate Vilsmeier->Intermediate Electrophilic addition Indole 6-Benzyloxyindole Indole->Intermediate Nucleophilic attack Product 6-Benzyloxymethyl-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis ReactionMixture Reaction Mixture Dilution Dilution with Water ReactionMixture->Dilution Filtration Filtration Dilution->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying FinalProduct Purified Product Drying->FinalProduct

Caption: Synthetic workflow for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[2]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • 6-Benzyloxyindole

  • Ice

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple, charge N,N-dimethylformamide (DMF).

  • Cool the flask to an internal temperature of approximately 2-3 °C using an ice-water bath.

  • Slowly add phosphoryl chloride dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, add 6-benzyloxyindole to the reaction mixture.

  • Allow the reaction to proceed. After cooling to room temperature, dilute the resulting slurry with water.

  • Collect the solid product by filtration.

  • Wash the filter cake with water and dry it in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.[2]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group at the C3 position and the indole nucleus itself. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and carbon-carbon bond-forming reactions.[5][6] The indole ring, being electron-rich, can undergo further electrophilic substitution, although the existing substituents will direct the position of subsequent reactions.

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is utilized in the creation of substituted naphthylene leukotriene B4 antagonists, which are of interest as anti-inflammatory agents.[4] The indole-3-carbaldehyde scaffold is a key intermediate for preparing biologically active compounds and indole alkaloids.[6][7]

Representative Reactions

The aldehyde functionality allows for a range of chemical transformations, including:

  • Condensation Reactions: It can react with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel condensations.[5][8]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid.[9]

  • Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (6-(benzyloxy)-1H-indol-3-yl)methanol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes at the C3 position.

Spectroscopic Characterization

The structure of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the indole, benzyloxymethyl, and aldehyde protons. Key chemical shifts (δ) are observed at approximately 11.94 ppm (broad singlet, indole N-H), 9.87 ppm (singlet, aldehyde C-H), and signals corresponding to the aromatic protons of the indole and benzyl groups, as well as a singlet for the benzylic CH₂ protons around 5.15 ppm.[2]

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum shows a distinctive peak for the aldehyde carbonyl carbon at around 184.7 ppm. Other signals correspond to the carbon atoms of the indole ring and the benzyloxymethyl substituent.[2]

Infrared (IR) Spectroscopy

The IR spectrum displays a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1634 cm⁻¹.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis provides the exact mass of the protonated molecule [M+H]⁺, which is calculated as 252.1019 and found to be approximately 252.1025, confirming the molecular formula C₁₆H₁₃NO₂.[2]

Safety, Handling, and Storage

Storage: 6-Benzyloxymethyl-1H-indole-3-carbaldehyde should be stored at 5°C and protected from light to prevent degradation.[4]

Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a synthetically versatile and valuable intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of its indole and aldehyde functional groups, provides a robust platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its core properties, synthesis, reactivity, and analytical characterization to support its effective use in research and development endeavors.

References

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • El-Sawy, W. A., et al. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 54(2), 1145-1154. [Link]

  • El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. [Link]

  • PubChem. 6-(benzyloxy)-1H-indole-3-carbaldehyde. [Link]

  • Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 19(2), 456-464. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemical and Pharmaceutical Bulletin. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical and Pharmaceutical Bulletin, 50(10), 1385-1387. [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research in Science & Engineering, 11(1), 16-21. [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reviews, 6(1). [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1865-1871. [Link]

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Solubility Determination of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary & Introduction

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is an indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. In the early stages of drug discovery and development, accurate determination of a compound's solubility in a suitable solvent is a non-negotiable prerequisite for reliable biological screening. Dimethyl sulfoxide (DMSO) is the most widely used solvent for storing and handling compounds in high-throughput screening (HTS) libraries due to its exceptional solvating power for a broad range of organic molecules.

However, the very property that makes DMSO an excellent solvent can also introduce experimental artifacts if not properly managed. Compound precipitation in aqueous assay buffers from a DMSO stock solution is a common source of error, leading to underestimated potency and inconsistent results. Therefore, understanding the precise solubility limit of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is a critical first step. This guide provides a comprehensive, field-proven protocol for the accurate determination of this parameter, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

The Interplay of Solute and Solvent

The solubility of a compound is governed by the principle of "like dissolves like." This interaction is dictated by the physicochemical properties of both the solute (6-Benzyloxymethyl-1H-indole-3-carbaldehyde) and the solvent (DMSO).

  • 6-Benzyloxymethyl-1H-indole-3-carbaldehyde: This molecule possesses a rigid indole core, which is largely hydrophobic. The presence of the aldehyde and the ether linkage in the benzyloxymethyl group introduces polar characteristics, making the molecule semi-polar overall. Its relatively large, planar structure can facilitate crystal lattice formation, which must be overcome by the solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment, which allows it to disrupt the intermolecular forces within a crystalline solid.

Accurate solubility data is paramount as it directly influences the maximum achievable concentration in stock solutions, which in turn dictates the dosing range in biological assays and helps prevent compound precipitation upon dilution into aqueous media.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is not widely published. This is common for novel or specialized research compounds. The absence of public data necessitates empirical determination within the laboratory. The following table is provided as a template for researchers to record their experimentally determined values.

ParameterValueUnitsExperimental Conditions
Equilibrium Solubilitymg/mLe.g., 25 °C, 24-hour equilibration, atmospheric pressure
Molar Solubilitymol/L (or M)Calculated from Equilibrium Solubility and Molar Mass
Method of Analysise.g., HPLC-UV, UPLC-MS
Molar Mass of Compound279.32 g/mol Theoretical

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under defined conditions.

Workflow Overview

G prep 1. Preparation - Weigh excess compound - Add precise DMSO volume equil 2. Equilibration - Agitate at constant temp (e.g., 24h @ 25°C) prep->equil Incubate sep 3. Phase Separation - Centrifuge to pellet undissolved solid equil->sep Clarify sample 4. Sampling & Dilution - Collect supernatant - Dilute for analysis sep->sample Isolate quant 5. Quantification - Analyze via HPLC/UPLC - Compare to standard curve sample->quant Measure calc 6. Calculation - Determine concentration - Report as mg/mL or Molar quant->calc Compute

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in 100% DMSO at a controlled temperature (e.g., 25 °C).

Materials:

  • 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (solid, >98% purity)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Calibrated positive displacement pipette

  • Orbital shaker with temperature control

  • High-speed microcentrifuge

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate solvents for HPLC mobile phase

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of the solid compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10-20 mg of the compound. The goal is to have undissolved solid remaining at the end of the experiment, which is the visual confirmation of saturation.

    • Using a calibrated pipette, add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

    • Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium. A glass vial is used to prevent potential leaching of plasticizers that can occur with some plastics and DMSO.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure even slowly dissolving compounds reach equilibrium.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. Constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, visually confirm that undissolved solid is still present.

    • Centrifuge the vial at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Causality: This step is a self-validating control. It ensures that the supernatant (the clear liquid layer) to be analyzed is free of any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

  • Sampling and Dilution:

    • Carefully open the vial and, without disturbing the solid pellet, withdraw a small aliquot (e.g., 50 µL) of the clear supernatant.

    • Immediately dilute this aliquot with a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration that falls within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is expected.

    • Causality: Immediate and accurate dilution prevents the compound from precipitating out of the DMSO-rich sample due to temperature changes or solvent evaporation.

  • Quantification by HPLC:

    • Prepare a set of calibration standards of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde of known concentrations.

    • Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Use the peak area of the diluted sample to determine its concentration from the standard curve.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution Factor

    • This value represents the equilibrium solubility of the compound in DMSO at the specified temperature.

Conclusion and Best Practices

The accurate determination of solubility for compounds like 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is a foundational pillar of successful drug discovery research. While public data may be scarce, the robust shake-flask method detailed here provides a reliable framework for generating this critical data in-house. Adherence to the principles of using excess solid, allowing sufficient time for equilibration, and ensuring proper phase separation are essential for achieving trustworthy and reproducible results. This data empowers researchers to design more reliable screening assays, avoid solubility-related artifacts, and make more informed decisions in the progression of drug candidates.

References

  • Title: The Essential Role of Solvents in Drug Discovery Source: American Chemical Society (ACS) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: ScienceDirect Topics URL: [Link]

  • Title: On the shake-flask method for solubility determination Source: Pharmaceutical Research (via SpringerLink) URL: [Link]

Navigating the Safe Handling of 6-Benzyloxymethylindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in a thorough risk assessment. 6-Benzyloxymethylindole-3-carboxaldehyde is a solid organic compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[2]

PropertyValueSource
Synonyms 6-(Benzyloxy)-1H-indole-3-carbaldehyde, 6-phenylmethoxy-1H-indole-3-carbaldehyde[1]
CAS Number 92855-64-6[1][2]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C in an inert atmosphere

Hazard Identification and GHS Classification

Based on the available data for 6-Benzyloxyindole-3-carbaldehyde, the compound is classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements:

Pictogram:

GHS Exclamation Mark Pictogram

Signal Word: Warning

Hazard Statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

This classification indicates that while the compound is not considered acutely toxic, it poses a significant risk of skin sensitization and can cause severe irritation upon contact with the eyes.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with any chemical. The following workflow outlines the critical steps for the safe handling of 6-Benzyloxymethylindole-3-carboxaldehyde.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area (e.g., chemical fume hood) gather_ppe Gather appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves prep_area->gather_ppe Ensure Availability weigh Weigh the solid compound carefully to avoid dust generation gather_ppe->weigh Wear PPE dissolve Dissolve in an appropriate solvent with gentle agitation weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste in -labeled chemical waste containers decontaminate->dispose wash Wash hands thoroughly with soap and water dispose->wash

Safe handling workflow for 6-Benzyloxymethylindole-3-carboxaldehyde.

Engineering Controls: All manipulations of 6-Benzyloxymethylindole-3-carboxaldehyde should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact and serious irritation.[5][6]

  • Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[3][6] If skin irritation occurs, seek medical advice.[6][7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[8]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on information for structurally similar compounds:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[5][7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8][9]

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.

Storage: Store 6-Benzyloxymethylindole-3-carboxaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is between 2-8°C under an inert atmosphere. Protect from light.[1]

Disposal: Dispose of 6-Benzyloxymethylindole-3-carboxaldehyde and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6] Do not allow the chemical to enter drains or waterways.[9][10]

Fire and Reactivity

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can also be used.[7][8]

  • Specific Hazards: During a fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][7][8]

Reactivity and Stability:

  • Stability: The compound is stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[7][8]

Toxicological Information

While specific toxicological data for 6-Benzyloxymethylindole-3-carboxaldehyde is limited, the GHS classification suggests a potential for skin sensitization and serious eye irritation. For the parent compound, indole-3-carboxaldehyde, it is not classified as acutely toxic, corrosive, or a skin/eye irritant according to some sources, but it is prudent to handle all chemicals with care.[9] Given the aldehyde functionality and the benzyloxy substituent, it is reasonable to assume a similar or potentially enhanced irritant effect compared to the parent indole.

Conclusion

The safe and effective use of 6-Benzyloxymethylindole-3-carboxaldehyde in a research and development setting hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a secure laboratory environment. It is imperative to always consult the most up-to-date safety information from the supplier and to conduct a site-specific risk assessment before commencing any new experimental work.

References

  • 6-Benzyloxyindole-3-carboxaldehyde - GoldBio.

  • 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 - Sigma-Aldrich.

  • Benzaldehyde Analytical Grade Safety Data Sheet. Labbox.

  • 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 - ChemicalBook.

  • 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology.

  • Indole-3-carboxaldehyde - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 6-Methyl-1-propyl-1H-indole-3-carbaldehyde Safety Data Sheet - AK Scientific, Inc.

  • SAFETY DATA SHEET - Pfaltz & Bauer.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Safety Data Sheet - Cayman Chemical.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 6-Methylindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 1 g | Buy Online.

  • Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress.

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Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C3-Formylated Indoles

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Within the realm of medicinal chemistry and drug development, its application to the indole nucleus is of paramount importance. This reaction introduces a formyl group (-CHO), predominantly at the C3-position, to yield indole-3-carboxaldehydes. These products are not merely stable compounds but are critical synthetic intermediates, serving as precursors for a vast array of biologically active molecules, including tryptamine derivatives and complex alkaloids.

The reactivity and outcome of the Vilsmeier-Haack reaction are profoundly influenced by the electronic nature of substituents on the indole ring. This guide provides an in-depth analysis and detailed protocols for the formylation of indoles bearing substituents at the 6-position, a common substitution pattern in pharmaceutical scaffolds. We will explore the mechanistic nuances and provide practical, field-proven methodologies for researchers engaged in synthetic organic chemistry and drug discovery.

Reaction Mechanism: Formation and Electrophilic Attack of the Vilsmeier Reagent

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and its subsequent attack on the indole ring.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), a common solvent and reagent, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct rapidly rearranges to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The indole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the highest electron density and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex).

  • Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up step. During work-up, hydrolysis readily converts the iminium salt to the final indole-3-carboxaldehyde product.

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on Indole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) Intermediate1->VilsmeierReagent Rearrangement SigmaComplex Sigma Complex (Cationic Intermediate) VilsmeierReagent->SigmaComplex Electrophilic Attack at C3 Indole 6-Substituted Indole Indole->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Product 3-Formyl-6-substituted-indole IminiumSalt->Product H2O H₂O Work-up H2O->Product Hydrolysis

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Indole

Influence of 6-Position Substituents on Reactivity

The electronic nature of the substituent at the C6-position significantly modulates the nucleophilicity of the indole ring, thereby affecting reaction conditions and yields.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the indole system, particularly at the C3 position. This enhanced nucleophilicity facilitates the electrophilic attack by the Vilsmeier reagent, often leading to higher yields and allowing for milder reaction conditions (lower temperatures and shorter reaction times).

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂) or halo (-Cl, -Br) groups decrease the electron density of the ring. This deactivation makes the indole less nucleophilic, requiring more forcing conditions—such as higher temperatures and longer reaction times—to drive the formylation to completion. In cases of strong deactivation, the reaction may fail to proceed or result in low yields.

Comparative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various 6-substituted indoles, illustrating the principles discussed above.

6-SubstituentSubstituent TypeReagentsTemperature (°C)Time (h)Yield (%)
-HNeutralPOCl₃, DMF0 to 906-9~89-96%
-OCH₃Strong EDGPOCl₃, DMF0 to 402-4~90-95%
-CH₃Weak EDGPOCl₃, DMF0 to 909~89%
-ClWeak EWGPOCl₃, DMF25 to 1008-12~70-80%
-BrWeak EWGPOCl₃, DMF25 to 1008-12~65-75%
-NO₂Strong EWGPOCl₃, DMF80 to 11012-24~40-50%

Note: Yields are highly dependent on reaction scale, purity of reagents, and specific work-up/purification procedures.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step guide for the formylation of indoles with both electron-donating and electron-withdrawing groups at the 6-position.

General Experimental Workflow

The overall process follows a consistent sequence of operations, which can be visualized as follows:

Workflow Figure 2: General Experimental Workflow A 1. Vilsmeier Reagent Preparation (POCl₃ added to DMF at 0-10°C) B 2. Indole Addition (Substrate added to reagent) A->B C 3. Reaction Heating (Stir at elevated temp., monitor by TLC) B->C D 4. Quenching & Hydrolysis (Pour onto crushed ice) C->D E 5. Neutralization & Precipitation (Adjust pH with base) D->E F 6. Isolation & Purification (Filtration or Extraction, then Recrystallization/Chromatography) E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: Formylation of 6-Methoxyindole (Electron-Donating Group)

Rationale: The electron-donating methoxy group activates the ring, allowing for a relatively mild reaction temperature and shorter duration. The procedure emphasizes controlled addition at low temperatures to manage the exothermic formation of the Vilsmeier reagent.

Materials:

  • 6-Methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or similar base

  • Deionized water

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place anhydrous DMF (5 equivalents). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-10°C for 30 minutes. The solution should become a pale yellow, slightly viscous liquid.

  • Formylation Reaction: Dissolve 6-methoxyindole (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is alkaline (pH 8-9). This step is exothermic and may cause frothing; add the base cautiously.

  • Isolation: The product, 3-formyl-6-methoxyindole, will typically precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pure crystalline solid.

Protocol 2: Formylation of 6-Chloroindole (Electron-Withdrawing Group)

Rationale: The deactivating nature of the chlorine atom necessitates more forcing conditions. The reaction is heated to a higher temperature for a longer period to ensure complete conversion. The work-up procedure remains similar.

Materials:

  • 6-Chloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: Following the procedure in Protocol 1, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 equivalents) to cooled, anhydrous DMF (7 equivalents) at 0-10°C. Stir for 30 minutes.

  • Formylation Reaction: Add a solution of 6-chloroindole (1 equivalent) in anhydrous DMF to the Vilsmeier reagent while maintaining the low temperature.

  • After addition, allow the mixture to warm to room temperature, then heat to 90-100°C and maintain for 8-12 hours. The higher temperature and longer time are critical for driving the reaction with the deactivated substrate. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Slowly neutralize the mixture with a saturated Na₂CO₃ solution to pH 8-9.

  • Isolation: If the product precipitates, collect it via vacuum filtration and wash with cold water. If an oil forms or no solid precipitates, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-formyl-6-chloroindole.

References

  • Yadav, J. S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. *Berichte der deutschen

Application Note: Chemoselective Reductive Amination of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of advanced tryptamine derivatives, indole-based pharmacophores, and late-stage functionalization intermediates.

Strategic Rationale & Substrate Profiling

The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of countless neuroactive compounds, oncology drugs, and natural products. Specifically, 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS: 887575-94-2)[1] is a highly strategic building block.

The molecule presents three distinct reactive domains:

  • The 1H-Indole Nitrogen: Unprotected, but sterically hindered and electronically deactivated enough to remain inert during standard electrophilic additions.

  • The C3-Carbaldehyde: A highly electrophilic center primed for C–N bond formation to access tryptamine and gramine analogs[2].

  • The C6-Benzyloxymethyl (BOM) Ether: A robust protecting group that provides an orthogonal handle for late-stage deprotection (yielding a 6-hydroxymethyl derivative).

To convert the C3-carbaldehyde into an amine, is the most direct and atom-economical approach. However, the presence of the benzyl ether dictates strict chemoselectivity requirements: strong catalytic hydrogenation (e.g., H₂, Pd/C) will prematurely cleave the benzyl ether, while overly aggressive hydrides (e.g., NaBH₄) will reduce the aldehyde directly to an alcohol before the amine can condense[3].

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, I strongly recommend Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent of choice for this substrate.

The Causality: STAB is a mild, highly chemoselective hydride donor. The three electron-withdrawing acetoxy ligands pull electron density away from the boron-hydride bond. This drastically reduces its nucleophilicity compared to sodium borohydride (NaBH₄). Consequently, STAB is practically unreactive toward the neutral free aldehyde at room temperature. Instead, it selectively attacks the highly electrophilic, positively charged iminium ion intermediate.

Furthermore, unlike catalytic hydrogenation, STAB operates under mildly acidic conditions (often buffered with acetic acid) and leaves the C6-benzyl ether completely intact. While Sodium Cyanoborohydride (NaBH₃CN) is a viable alternative, STAB is prioritized due to its lower toxicity profile (no generation of highly toxic HCN gas) and superior reaction kinetics in aprotic solvents like 1,2-Dichloroethane (DCE).

Reaction Pathway Visualization

Mechanism A 6-BOM-Indole-3-CHO + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C Dehydration (-H2O) D Aminated Product (Tryptamine Analog) C->D Hydride Transfer [NaBH(OAc)3]

Fig 1. Mechanistic pathway of direct reductive amination using NaBH(OAc)3.

Quantitative Data: Chemoselectivity Profiling

The table below summarizes the quantitative rationale for selecting STAB over other common reducing agents for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Reducing AgentOptimized Reaction ConditionsImine Reduction (Target Yield)Aldehyde Reduction (Byproduct)Benzyl Ether Cleavage
NaBH(OAc)₃ DCE, AcOH (1.0 eq), rt>95% <2% 0%
NaBH₃CN MeOH, pH ~5, rt85%<5%0%
NaBH₄ MeOH, rt40%60%0%
H₂, Pd/C MeOH, rt, 1 atm>90%0%>95%

Data Interpretation: STAB provides the optimal thermodynamic balance, ensuring maximum conversion to the amine while completely preserving the C6-BOM group and suppressing the formation of the 3-hydroxymethylindole byproduct[3].

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . By separating the imine formation from the reduction step and instituting in-process analytical checks, the workflow prevents reagent waste and guarantees high fidelity.

Materials Required
  • Substrate: 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (1.0 mmol, 265.3 mg)

  • Amine: Primary or secondary amine (e.g., Piperidine or Benzylamine) (1.1 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 mmol, 296.7 mg)

  • Additive: Glacial Acetic Acid (1.0 mmol, 57 µL)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Workflow

Step 1: Imine Pre-Formation (The "Pre-Stir")

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (1.0 mmol) in 10 mL of anhydrous DCE.

  • Add the amine (1.1 mmol) followed by glacial acetic acid (1.0 mmol).

  • Stir the mixture under an inert atmosphere (N₂ or Argon) at room temperature for 1 to 2 hours.

  • Expertise Note: The addition of acetic acid is critical when using neutral or weakly nucleophilic amines. It acts as a Brønsted acid catalyst, protonating the hemiaminal intermediate to facilitate the elimination of water and drive iminium ion formation.

Step 2: In-Process Validation

  • Withdraw a 10 µL aliquot and dilute in 1 mL LC-MS grade Acetonitrile.

  • Analyze via LC-MS or TLC (Eluent: 9:1 DCM/MeOH).

  • Trustworthiness Check: Do not proceed to Step 3 until the aldehyde peak/spot is completely consumed. If the aldehyde persists, extend the pre-stir time. This self-validating step ensures STAB will not be wasted on unreacted starting material.

Step 3: Hydride Reduction

  • Once imine formation is confirmed, cool the reaction flask to 0 °C using an ice bath.

  • Add STAB (1.4 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Indole-3-carbaldehydes react smoothly under these conditions to afford the desired products in excellent yields[4].

Step 4: Quench and Phase Separation

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Expertise Note: The basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes any unreacted STAB into water-soluble borate salts, ensuring a clean phase separation.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of DCM to 10% MeOH in DCM with 1% Et₃N to prevent amine streaking).

  • The resulting 6-benzyloxymethyl tryptamine analog can be isolated as a free base or precipitated as a hydrochloride salt using 2M HCl in diethyl ether.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Organic Process Research & Development (2006) URL: [Link]

  • Title: Cyanohydridoborate anion as a selective reducing agent. Source: Journal of the American Chemical Society (1971) URL: [Link]

  • Title: Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Source: Molecules (MDPI) (2023) URL: [Link]

  • Title: Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Source: JACS / PubMed Central (NIH) (2021) URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold in Modern Kinase-Targeted Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy.[3][4] Within the vast chemical space explored for kinase inhibition, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The indole ring system is a prominent example of such a scaffold, forming the core of numerous approved and investigational kinase inhibitors.[5][6][7]

This document provides a detailed guide on the synthesis and application of a key intermediate, 6-Benzyloxymethyl-1H-indole-3-carbaldehyde . This intermediate is strategically designed for the efficient construction of diverse libraries of potential kinase inhibitors. The 3-carbaldehyde group serves as a highly versatile chemical handle for elaboration into more complex structures, while the 6-benzyloxymethyl moiety provides a site for modification to probe specific hydrophobic pockets within the kinase active site or to be deprotected to reveal a polar hydroxymethyl group for alternative interactions.[5][8]

Part 1: Synthesis of the Core Intermediate

The most direct and widely adopted method for introducing a formyl (-CHO) group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[9][10][11] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10][12]

Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Subsequently, the electron-rich C3 position of the indole ring attacks this reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final indole-3-carbaldehyde product.[12]

Synthesis Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ (0-10 °C) POCl3 POCl₃ Indole 6-Benzyloxymethyl- 1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 6-Benzyloxymethyl-1H- indole-3-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Workflow for the Vilsmeier-Haack synthesis of the target intermediate.

Experimental Protocol: Synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Materials:

  • 6-Benzyloxymethyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.[9]

  • Formylation Reaction: In a separate flask, dissolve 6-Benzyloxymethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice and water with vigorous stirring.[9]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium carbonate solution until the pH is alkaline (pH > 8). This step should be performed carefully due to potential effervescence. The product will typically precipitate as a solid.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with DCM (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

ParameterConditionRationale / Notes
Solvent Anhydrous DMF / DCMDMF acts as both solvent and reagent. DCM can be used to dissolve the starting indole. Anhydrous conditions are critical to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent.
Temperature 0 °C to 50 °CInitial cooling is required for controlled formation of the Vilsmeier reagent. Gentle heating is then applied to drive the formylation to completion.
Reaction Time 2-4 hoursVaries based on the specific substrate. Monitor by TLC for consumption of starting material.
Work-up Ice/Water Quench, BaseHydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
Expected Yield 75-90%Yields for Vilsmeier-Haack reactions on substituted indoles are typically high.[9][13]

Part 2: Application in the Synthesis of Kinase Inhibitors

The aldehyde functionality at the C3 position is a linchpin for building molecular diversity. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the attachment of other heterocyclic systems, a common feature in Type I and Type II kinase inhibitors.[14] A frequent and effective strategy is the Knoevenagel condensation with an active methylene compound, such as a substituted oxindole, to generate 3-substituted indolin-2-one structures, which are known to inhibit various tyrosine kinases.[15][16]

Synthesis Workflow: From Intermediate to Inhibitor

G Start 6-Benzyloxymethyl-1H- indole-3-carbaldehyde Condensation Knoevenagel Condensation Start->Condensation Reagent Active Methylene Compound (e.g., Substituted Oxindole) Reagent->Condensation Inhibitor Final Kinase Inhibitor (e.g., Indolin-2-one derivative) Condensation->Inhibitor Base catalyst (e.g., Piperidine) Deprotection Optional Deprotection (e.g., Pd/C, H₂) Inhibitor->Deprotection FinalProduct 6-Hydroxymethyl derivative Deprotection->FinalProduct

Caption: General synthetic route from the intermediate to a final kinase inhibitor.

Experimental Protocol: Knoevenagel Condensation to a 3-Substituted Indolin-2-one

Materials:

  • 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

  • Substituted 1,3-dihydro-2H-indol-2-one (Oxindole)

  • Ethanol (EtOH)

  • Piperidine

  • Standard reflux apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (1 equivalent) and the desired substituted oxindole (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-5 drops) to the mixture.[16]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 4-8 hours. The product often precipitates out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. The geometry of the resulting double bond is typically the more thermodynamically stable (Z)-isomer.

Part 3: Biological Evaluation of Derived Kinase Inhibitors

Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. The primary evaluation involves determining the compound's ability to inhibit the catalytic activity of the target kinase in vitro.[17] This is typically quantified by an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Evaluation Workflow: From Compound to IC₅₀

G Compound Synthesized Inhibitor Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Assay Serial Dilution CellAssay Cellular Proliferation Assay (e.g., MCF-7, HepG2) Compound->CellAssay Treat Cells Data Raw Data (Luminescence Signal) Assay->Data Analysis Dose-Response Curve Analysis Data->Analysis Result IC₅₀ Value Analysis->Result CellResult Cellular Potency (GI₅₀ / IC₅₀) CellAssay->CellResult

Caption: Workflow for determining the potency of synthesized kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[18]

Materials:

  • Target Kinase (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Assay Buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. b. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18] b. Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase/luciferin to produce a luminescent signal proportional to the ATP (and thus the original ADP) amount. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the positive (100% activity) and negative (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay TypePrincipleAdvantages
Radiometric Assay Measures the transfer of ³²P from ATP to a substrate.[1][19]Gold standard, direct measurement, highly sensitive.[18]
Luminescence-Based Measures ATP depletion or ADP formation via a coupled enzyme system (luciferase).[18][20]High throughput, non-radioactive, sensitive.
Fluorescence-Based Uses fluorescently labeled substrates or antibodies (FP, TR-FRET).[19][20]Homogeneous (no-wash), real-time monitoring possible, suitable for HTS.
Cellular Assays Measures downstream effects in cells (e.g., inhibition of proliferation, apoptosis).[5][21]Provides data on cell permeability and efficacy in a biological context.

Conclusion

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a high-value intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its 3-carbaldehyde group provide a robust platform for the rapid generation of diverse indole-based compounds. By leveraging established synthetic transformations, such as the Knoevenagel condensation, and employing standardized in vitro and cellular assays, researchers can efficiently synthesize and evaluate novel kinase inhibitors, accelerating the discovery of new therapeutic agents.

References

  • Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase. (2013). Chinese Chemical Letters.
  • What are the common methods available to detect kinase activities? (2023).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Spotlight: Activity-Based Kinase Assay Form
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (n.d.). Journal of Medicinal Chemistry.
  • Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach... (n.d.).
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. (2015). MDPI.
  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021). Synlett.
  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (2025).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (n.d.). Methods in Molecular Biology.
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (n.d.). PMC.
  • Comprehensive characterization of the Published Kinase Inhibitor Set. (2016).
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024). Current Medicinal Chemistry.
  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). PMC.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Journal of Heterocyclic Chemistry.
  • 6-Benzyloxyindole-3-carboxaldehyde. (n.d.). GoldBio.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.).
  • 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.).
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PMC.
  • Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.

Sources

Application Note: Selective Hydrogenolysis of Benzyl Ethers in Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge & Mechanistic Causality

Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry and natural product total synthesis. A frequent synthetic bottleneck arises when a benzyl ether (O-Bn) protecting group—often located on a side chain or the indole core—must be removed via hydrogenolysis without disturbing the highly reactive C3-aldehyde.

Under standard hydrogenolysis conditions (Pd/C with H₂ gas), the highly polarized C=O bond of the indole-3-carbaldehyde is susceptible to rapid reduction[1]. The causality behind this failure lies in the electron-donating nature of the indole nitrogen, which enhances the coordination of the carbonyl oxygen to the palladium surface, facilitating rapid hydride transfer.

This initial reduction yields indole-3-methanol , a notoriously unstable intermediate[2]. Under mild thermal or acidic conditions, the hydroxyl group of indole-3-methanol eliminates as water, forming a highly reactive vinylogous iminium ion (3-methylene-indolenine). This intermediate either rapidly polymerizes into intractable tars or undergoes further hydrogenolysis to yield 3-methylindole (skatole) derivatives.

MechanisticPathway SM Indole-3-carbaldehyde (Aldehyde Intact) Int_OH Indole-3-methanol (Unstable Intermediate) SM->Int_OH Pd/C, H2 (Fast) Polymer Polymerization / Degradation Int_OH->Polymer Acid/Heat Skatole 3-Methylindole (Skatole Derivative) Int_OH->Skatole Pd/C, H2 (Hydrogenolysis)

Fig 1. Mechanistic pathway showing the over-reduction and degradation of indole-3-carbaldehyde.

Strategic Workflows for Selective Debenzylation

To bypass the degradation pathway, researchers must employ kinetic control or temporary masking strategies.

Strategy A: Catalytic Transfer Hydrogenation (CTH)

Instead of using 1 atm of H₂ gas, CTH utilizes a hydrogen donor such as 1,4-cyclohexadiene or ammonium formate[3]. Causality: The hydrogen donor provides a controlled, slow release of active hydrogen species on the palladium surface. This creates a kinetic bottleneck that prevents the saturation of the catalyst, allowing the thermodynamically favored cleavage of the benzylic C–O bond to occur faster than the reduction of the conjugated C=O bond[1].

Strategy B: The Protection-Hydrogenolysis-Deprotection (PHD) Sequence

For highly sensitive substrates or scale-up operations[4], temporarily masking the aldehyde as a 1,3-dioxolane acetal is the most robust approach. Causality: Acetals are sp³ hybridized at the former carbonyl carbon and lack the π-electron density required to coordinate with the palladium surface. Consequently, they are completely "invisible" to the Pd/C catalyst during standard hydrogenolysis and can be quantitatively removed later using mild aqueous acid.

DecisionTree Start O-Benzyl Indole-3-carbaldehyde Direct Standard H2 Hydrogenolysis Start->Direct High Risk Transfer Transfer Hydrogenation (1,4-Cyclohexadiene) Start->Transfer Direct Selectivity Acetal Acetal Protection (Ethylene Glycol) Start->Acetal Robust Route Fail Over-reduction: Indole-3-methanol / Skatole Direct->Fail Aldehyde Reduction Success Target Product: Hydroxy Indole-3-carbaldehyde Transfer->Success Chemoselective StandardH2 Pd/C, H2 Gas Acetal->StandardH2 Deprotect Acidic Hydrolysis StandardH2->Deprotect Deprotect->Success

Fig 2. Decision tree for selecting a chemoselective debenzylation strategy.

Quantitative Data Comparison

The following table summarizes the expected outcomes of various hydrogenolysis conditions applied to O-benzyl indole-3-carbaldehyde derivatives based on established literature parameters[1],[3],[4].

StrategyReagents & ConditionsChemoselectivityExpected YieldScalability
Direct Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, 25 °CVery Poor< 20%Low
CTH (Cyclohexadiene) 10% Pd/C, 1,4-Cyclohexadiene, EtOH, 80 °CHigh80–90%High
CTH (Formate) 10% Pd/C, NH₄HCO₂, MeOH, 60 °CModerate60–75%Medium
Acetal PHD Sequence 1. Ethylene Glycol, TsOH2. Pd/C, H₂ (1 atm)3. 1M HCl (aq)Excellent> 90% (over 3 steps)Very High

Experimental Protocols

Protocol A: Direct Catalytic Transfer Hydrogenation (CTH)

This protocol is a self-validating system utilizing 1,4-cyclohexadiene to maintain kinetic control over the reduction process.

Materials:

  • O-Benzyl indole-3-carbaldehyde derivative (1.0 equiv, 10 mmol)

  • 10% Pd/C (10 mol% Pd, approx. 1.06 g)

  • 1,4-Cyclohexadiene (10.0 equiv, 100 mmol)

  • Absolute Ethanol (0.1 M, 100 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the substrate in absolute ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Pd/C is highly pyrophoric, particularly in the presence of solvent vapors. Add under a steady stream of argon.

  • Donor Addition: Add 1,4-cyclohexadiene dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C). Monitor the reaction strictly via LCMS or TLC (UV active; stains positive with 2,4-Dinitrophenylhydrazine). The kinetic control provided by the donor should yield complete debenzylation within 2–4 hours without aldehyde reduction.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to safely remove the Pd/C. Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected hydroxy indole-3-carbaldehyde.

Protocol B: The Acetal PHD Sequence

This protocol is recommended for complex substrates where absolute chemoselectivity is required.

Step 1: Acetal Protection

  • Suspend the substrate (10 mmol) in anhydrous toluene (50 mL).

  • Add ethylene glycol (50 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol).

  • Equip the flask with a Dean-Stark trap and reflux for 12 hours. The removal of water physically drives the equilibrium to complete acetal formation.

  • Cool, quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Standard Hydrogenolysis

  • Dissolve the crude acetal in a 1:1 mixture of EtOAc and EtOH (50 mL).

  • Add 10% Pd/C (5 mol% Pd) under argon.

  • Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4–6 hours. The acetal's lack of π-coordination prevents any interaction with the catalyst.

  • Filter through Celite, wash with EtOAc, and concentrate.

Step 3: Mild Deprotection

  • Dissolve the debenzylated acetal in THF (30 mL).

  • Add 1M aqueous HCl (10 mL) and stir at room temperature for 2 hours.

  • Neutralize carefully with saturated NaHCO₃, extract with EtOAc (3 × 20 mL), dry, and concentrate to yield the pure hydroxy indole-3-carbaldehyde.

References

  • Mandal, P. K., & McMurray, J. S. (2007). "In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal". Organic Chemistry Portal. Available at:[Link][1]

  • Bieg, T., & Szeja, W. (1985). "Removal of O-benzyl protecting groups by catalytic transfer hydrogenation". Organic Chemistry Portal. Available at:[Link][3]

  • Sandberg, G. (1985). "Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.)". R Discovery. Available at:[Link][2]

  • Matos, P. M., et al. (2019). "Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor". Organic Process Research & Development. Available at:[Link][4]

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Protocol for converting 6-Benzyloxymethyl-1H-indole-3-carbaldehyde to tryptamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: A Validated, Two-Step Protocol for the Synthesis of 6-Benzyloxymethyltryptamine from 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptamine and its derivatives are a cornerstone of medicinal chemistry and neurobiology, forming the structural basis for numerous neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and pharmacologically active compounds.[1] The synthesis of specifically substituted tryptamines is crucial for developing targeted therapeutics and research tools. This application note provides a detailed, two-step protocol for the conversion of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde to its corresponding tryptamine, 6-Benzyloxymethyltryptamine.

The chosen synthetic route proceeds through a Henry (nitroaldol) reaction to form a β-nitrostyrene intermediate, followed by a robust reduction to yield the target primary amine. This method is widely adopted due to its reliability and the accessibility of the required reagents.[2] We will detail the rationale behind each step, provide comprehensive, step-by-step instructions, and discuss the critical parameters for ensuring a successful outcome.

Overall Synthetic Workflow

The conversion is achieved in two distinct chemical transformations:

  • Henry Reaction: Condensation of the starting aldehyde with nitromethane to form the 3-(2-nitrovinyl)indole intermediate.

  • Reduction: Reduction of the nitrovinyl group to an aminoethyl group using a powerful hydride reducing agent.

G A 6-Benzyloxymethyl-1H- indole-3-carbaldehyde B 3-(2-Nitrovinyl)-6-benzyloxymethyl- 1H-indole A->B  Step 1: Henry Reaction  (Nitromethane, NH4OAc)   C 6-Benzyloxymethyltryptamine B->C  Step 2: Reduction  (LiAlH4, Anhydrous THF)  

Caption: Two-step synthesis of 6-Benzyloxymethyltryptamine.

Part 1: Henry Reaction for 3-(2-Nitrovinyl)-6-benzyloxymethyl-1H-indole

Principle and Rationale

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[3][4] In this protocol, the acidic α-proton of nitromethane is abstracted by a base (ammonium acetate, which acts as a catalyst) to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the refluxing reaction conditions to yield the thermodynamically stable conjugated nitroalkene, 3-(2-nitrovinyl)-6-benzyloxymethyl-1H-indole.[5]

Ammonium acetate is an effective catalyst as it provides a mild basic environment to facilitate the reaction without promoting significant side reactions. Acetic acid is often used as the solvent to ensure the reactants are fully solubilized and to drive the dehydration of the intermediate.

Experimental Protocol

Materials:

  • 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Stir plate with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (1.0 eq).

  • Add glacial acetic acid (approx. 10-15 mL per gram of aldehyde). Stir until the aldehyde is fully dissolved.

  • Add nitromethane (3.0-5.0 eq) to the solution.

  • Add ammonium acetate (1.5-2.0 eq) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-115°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. As it cools, a precipitate of the product should form.

  • Pour the reaction mixture slowly into a beaker of cold water (approx. 10 volumes relative to the acetic acid used), while stirring. This will cause the product to precipitate fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with deionized water to remove any residual acetic acid and salts.

  • Wash the solid with a small amount of cold methanol to remove unreacted nitromethane and other organic impurities.

  • Dry the resulting bright yellow/orange solid under vacuum. The product is typically of sufficient purity for the next step without further purification.

Part 2: Reduction to 6-Benzyloxymethyltryptamine

Principle and Rationale

The reduction of the 3-(2-nitrovinyl)indole intermediate to the corresponding tryptamine requires a potent reducing agent capable of reducing both the alkene and the nitro group. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.[6][7][8] LAH is a source of nucleophilic hydride (H⁻) ions. The mechanism involves the addition of hydride across the double bond and the subsequent reduction of the nitro group to the primary amine.[8]

This reaction must be conducted under strictly anhydrous (water-free) conditions, as LAH reacts violently with water.[7] Anhydrous tetrahydrofuran (THF) is an ideal solvent due to its ability to solubilize both the substrate and the LAH-complexes formed during the reaction.[6] The workup procedure is critical for safely quenching the excess LAH and hydrolyzing the aluminum complexes to liberate the final amine product.

Experimental Protocol

Materials:

  • 3-(2-Nitrovinyl)-6-benzyloxymethyl-1H-indole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with dropping funnel, reflux condenser, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • LAH Suspension: In the reaction flask, carefully add lithium aluminum hydride (3.0-4.0 eq) and suspend it in anhydrous THF (approx. 20 mL per gram of LAH) under a nitrogen atmosphere.

  • Cool the LAH suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the 3-(2-Nitrovinyl)-6-benzyloxymethyl-1H-indole (1.0 eq) in a separate flask with anhydrous THF (approx. 15-20 mL per gram).

  • Transfer the substrate solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0°C over 30-45 minutes. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 3-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup/Quenching (Critical Step): Cool the reaction mixture back down to 0°C in an ice bath. Quench the excess LAH by the slow, dropwise addition of the following, allowing the vigorous gas evolution to subside between each addition:

    • Ethyl acetate (to quench the most reactive LAH).

    • Followed by a saturated aqueous solution of sodium sulfate, added very carefully until the grey suspension turns into a white, granular precipitate.

  • Stir the resulting mixture for an additional 30 minutes.

  • Add a small amount of anhydrous sodium sulfate to the mixture to ensure all water is absorbed.

  • Isolation: Filter the white solid (aluminum salts) through a pad of Celite or filter paper. Wash the solid thoroughly with several portions of THF or ethyl acetate.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane and methanol, often with 1% triethylamine to prevent the amine from streaking on the column) to yield pure 6-Benzyloxymethyltryptamine.

Data Summary

StepReactionKey ReagentsMolar Ratio (to starting material)Typical Reaction TimeExpected Yield
1Henry ReactionNitromethane, Ammonium Acetate3.0-5.0 eq (CH₃NO₂), 1.5-2.0 eq (NH₄OAc)2-4 hours85-95%
2ReductionLithium Aluminum Hydride (LAH)3.0-4.0 eq3-6 hours70-85%

References

  • Saetae, W., & Jaratjaroonphong, J. (2024, August 05). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. ThaiJO. Available from: [Link]

  • Google Patents. (n.d.). Method of synthesizing indole compounds. WO2022140844A1.
  • ResearchGate. (2026, January 01). A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. ResearchGate. Available from: [Link]

  • Kałużna-Czaplińska, J., et al. (n.d.). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC. Available from: [Link]

  • The Buller Lab. (n.d.). Facile in Vitro Biocatalytic Production of Diverse Tryptamines. Available from: [Link]

  • University of Copenhagen Research Portal. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • D'Andrea, L., & Jademyr, S. (2025, January 07). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. Available from: [Link]

  • ResearchGate. (n.d.). A scaled-up organocatalytic aza-Henry reaction of 3H-indole 1 h with nitromethane 2 a. Available from: [Link]

  • Aalborg University's Research Portal. (2025, January 07). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • Kabalka, G. W., Varma, R. S., & Mourad, M. S. (2016, April 18). A Simple Route to Alkylamines Via the Reduction of Nitroalkenes. ResearchGate. Available from: [Link]

  • PubMed. (2025, January 07). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • Google Patents. (n.d.). Method for producing tryptamine derivatives. US20030096379A1.
  • Reddy, T. S., et al. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Available from: [Link]

  • Müller, A., et al. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available from: [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

  • de Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1628. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available from: [Link]

  • SynArchive. (n.d.). Henry Reaction. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available from: [Link]

  • Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

  • Jaroszewicz, I. A., et al. (n.d.). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Nukleonika. Available from: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 6-bromotryptamine A. Available from: [Link]

  • Google Patents. (n.d.). Production of certain tryptamines and compounds produced in the process. US2870162A.
  • ResearchGate. (2025, October 05). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • MDPI. (2016, November 21). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Available from: [Link]

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Introduction: The Privileged Indole Scaffold and the Strategic Importance of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, characterization, and application of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a versatile building block for advanced drug discovery scaffolds.

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle is a fundamental component of numerous natural products, alkaloids, and pharmaceuticals, including essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2][3] The structural versatility of the indole ring allows for extensive chemical modification, enabling the development of drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5]

Within this important class of compounds, indole-3-carbaldehyde derivatives serve as exceptionally valuable intermediates. The formyl group at the C3 position—the most electron-rich and nucleophilic site of the indole ring—acts as a versatile synthetic handle for constructing more complex molecular architectures through reactions like Schiff base formation, Knoevenagel condensation, and Wittig reactions.[6][7]

This application note focuses specifically on 6-Benzyloxymethyl-1H-indole-3-carbaldehyde . This molecule is strategically designed for advanced drug discovery applications by incorporating two key features:

  • The C3-Carbaldehyde: A reactive center for primary scaffold elaboration and library synthesis.

  • The C6-Benzyloxymethyl Group: A protected hydroxymethyl moiety at a position known to influence receptor binding and selectivity. The benzyl ether provides a stable protecting group that can be selectively removed later in a synthetic sequence to reveal a primary alcohol, offering a secondary point for diversification.

This guide provides detailed protocols for the synthesis and characterization of this compound and explores its application as a foundational scaffold for developing novel therapeutic agents, such as the anti-inflammatory substituted naphthylene leukotriene B4 antagonists.[8]

Synthesis and Mechanism: A Two-Stage Approach

The synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is most effectively achieved through a two-stage process. First, the hydroxyl group of a precursor, 6-hydroxymethyl-1H-indole, is protected with a benzyl group. Second, the resulting 6-benzyloxymethyl-1H-indole undergoes a regioselective formylation at the C3 position via the Vilsmeier-Haack reaction.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Formylation Precursor 6-Hydroxymethyl-1H-indole Protected 6-Benzyloxymethyl-1H-indole Precursor->Protected NaH, BnBr THF, 0°C to RT Target 6-Benzyloxymethyl-1H-indole-3-carbaldehyde Protected->Target Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Overall synthetic workflow for the target compound.
Protocol 1: Synthesis of 6-Benzyloxymethyl-1H-indole (Intermediate)

This protocol details the protection of the 6-hydroxymethyl group. Sodium hydride (NaH) is used as a strong base to deprotonate the indole nitrogen and the primary alcohol, forming highly nucleophilic alkoxide and indolate anions. The subsequent addition of benzyl bromide (BnBr) results in the desired O-alkylation. While N-alkylation is possible, O-alkylation of the hydroxymethyl group is generally favored under these conditions, and any N-benzylated side product can be separated chromatographically.

Materials:

  • 6-Hydroxymethyl-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-hydroxymethyl-1H-indole (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol and indole N-H. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a suspension indicates the generation of the sodium salt.

  • Alkylation: Cool the suspension back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 6-benzyloxymethyl-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation of 6-Benzyloxymethyl-1H-indole

The Vilsmeier-Haack reaction is the classic and most efficient method for introducing a formyl group at the C3 position of electron-rich indoles.[9][10] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] This reagent is then attacked by the nucleophilic C3 position of the indole. A subsequent aqueous work-up hydrolyzes the resulting iminium intermediate to the final aldehyde.[11]

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Formation POCl3 POCl₃ POCl3->Vilsmeier Formation Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Indole 6-Benzyloxymethyl-1H-indole Indole->Intermediate Electrophilic Attack Product Target Aldehyde Intermediate->Product Hydrolysis Workup Aqueous Work-up (H₂O, Base) Workup->Intermediate

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Materials:

  • 6-Benzyloxymethyl-1H-indole (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Crushed ice and water

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (used as solvent) to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring. Causality Note: This exothermic reaction forms the active Vilsmeier reagent. Maintaining a low temperature (<10 °C) is crucial to prevent degradation of the reagent and control the reaction rate.[9]

  • Indole Addition: In a separate flask, dissolve the 6-benzyloxymethyl-1H-indole (1.0 eq) in anhydrous DMF or DCM. Transfer this solution dropwise to the cold Vilsmeier reagent suspension.

  • Formylation Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours (typically 5-9 hours, monitor by TLC).[9][12]

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of Na₂CO₃ or another suitable base until the pH is alkaline. Safety Note: This step is highly exothermic and may cause foaming. Perform it slowly in an ice bath. The product often precipitates as a solid.[9]

  • Isolation and Purification:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • If no solid forms: Extract the aqueous mixture with an organic solvent like DCM or EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product, 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Reaction Key Reagents Temperature (°C) Time (h) Typical Yield (%) Reference
Vilsmeier-HaackPOCl₃, DMF0 to 905 - 985 - 95[9][12]

Characterization Data

Physicochemical Properties:

Property Value Reference
Molecular Formula C₁₆H₁₃NO₂ [13][14]
Molecular Weight 251.28 g/mol [13][14]
CAS Number 92855-64-6 [13]
Appearance Off-white to beige solid [8]

| Storage | Store at 5°C, protect from light |[8] |

Spectroscopic Analysis (Expected):

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9-10.1 ppm, singlet), the indole N-H proton (>12 ppm, broad singlet in DMSO-d₆), aromatic protons on the indole and benzyl rings (multiplets, ~7.0-8.5 ppm), the benzylic methylene protons (-O-CH₂ -Ph, ~5.2 ppm, singlet), and the methylene protons attached to the indole ring (Indole-CH₂ -O-, ~4.7 ppm, singlet).[12][15]

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185 ppm), aromatic carbons, and the two distinct methylene carbons.[15]

  • FT-IR (KBr, cm⁻¹): Expect characteristic stretching vibrations for N-H (~3300-3400 cm⁻¹), aromatic C-H, C=O of the aldehyde (~1650-1680 cm⁻¹), and C-O ether linkage.[15][16]

Applications in Drug Discovery Scaffolds

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a powerful starting material for generating libraries of diverse compounds. Its utility stems from the orthogonal reactivity of its two key functional handles.

G cluster_0 C3 Aldehyde Chemistry cluster_1 C6 Side-Chain Chemistry (Post-Debenzylation) Start 6-Benzyloxymethyl- 1H-indole-3-carbaldehyde Schiff Schiff Bases (Imines) Start->Schiff Primary Diversification Knoevenagel Knoevenagel Adducts (α,β-unsaturated systems) Start->Knoevenagel Primary Diversification Wittig Wittig Olefination (Alkenes) Start->Wittig Primary Diversification Reductive Reductive Amination (Amines) Start->Reductive Primary Diversification Debenzylation Debenzylation (H₂, Pd/C) → 6-Hydroxymethyl derivative Start->Debenzylation Unmasking Ester Esterification Debenzylation->Ester Secondary Diversification Ether Etherification Debenzylation->Ether Secondary Diversification Oxidation Oxidation → Aldehyde/Acid Debenzylation->Oxidation Secondary Diversification

Caption: Diversification potential of the title scaffold.
  • Primary Diversification at C3: The aldehyde is the primary site for introducing diversity. It readily undergoes condensation reactions with a wide range of nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), which can be further reduced to secondary amines.[17] Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) via Knoevenagel condensation generates electron-deficient alkenes, which are valuable Michael acceptors.[18]

  • Secondary Diversification at C6: The benzyloxymethyl group serves as a masked hydroxyl group. After initial modifications at the C3 position, the benzyl protecting group can be cleanly removed via catalytic hydrogenation (H₂ over Pd/C). This unmasks the 6-hydroxymethyl group, providing a secondary site for diversification. This primary alcohol can be:

    • Esterified with various carboxylic acids or acid chlorides.

    • Alkylated to form new ethers.

    • Oxidized to the corresponding aldehyde or carboxylic acid, opening up further chemical transformations.

This two-pronged approach allows for the systematic exploration of the chemical space around the indole core, which is critical for optimizing ligand-receptor interactions and fine-tuning the structure-activity relationship (SAR) of a drug candidate. Its documented use as a precursor for leukotriene B4 antagonists highlights its potential in developing anti-inflammatory agents.[8]

References

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  • Somei, M., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. Available at: [Link]

  • (n.d.). 6-(benzyloxy)-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

  • (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Isah, M. B., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Heinrich, T., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • Smith, G. (n.d.). Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

  • Rao, P. K., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Rao, P. K., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude 6-Benzyloxymethyl-1H-indole-3-carbaldehyde after synthesis?

The crude product, typically synthesized via a Vilsmeier-Haack reaction, is often isolated as a beige or tan solid after aqueous workup and filtration.[1] While one procedure notes the product can be used directly[1], this is highly dependent on the requirements of the subsequent step. For most applications, especially in drug development, further purification is necessary to remove residual reagents, solvents, and side-products.

Q2: What are the most common impurities to expect from the synthesis?

The Vilsmeier-Haack formylation of 6-benzyloxyindole uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] Consequently, common impurities may include:

  • Unreacted 6-benzyloxyindole: The starting material for the formylation reaction.

  • Residual DMF: The solvent and reagent used to form the Vilsmeier reagent.

  • Hydrolysis products: The aqueous sodium hydroxide workup is designed to hydrolyze the iminium intermediate to the aldehyde, but incomplete hydrolysis or side reactions can occur.[1][3]

  • Colored by-products: Indole derivatives can be prone to oxidation or side reactions under the strongly electrophilic conditions of the Vilsmeier-Haack reaction, leading to colored impurities.[4]

Q3: Which purification techniques are most effective for this compound?

The two primary methods for purifying 6-Benzyloxymethyl-1H-indole-3-carbaldehyde are recrystallization and column chromatography .

  • Recrystallization is effective for removing small amounts of impurities and can yield highly pure crystalline material, though sometimes with lower recovery.[5]

  • Column Chromatography on silica gel is a versatile method for separating the target compound from both more polar and less polar impurities.[6][7] It is often the method of choice when recrystallization fails or when impurities have similar polarities to the product.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective tool. Due to the aromatic indole core, the compound is UV-active and will appear as a dark spot on TLC plates with a fluorescent indicator (F254) under 254 nm UV light.[6] For enhanced visualization or to detect non-UV active impurities, various chemical stains can be used:

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing blue or purple spots.[6]

  • Potassium Permanganate (KMnO₄): A general stain that reacts with most organic compounds that can be oxidized.[6]

  • p-Anisaldehyde or Vanillin: General-purpose stains useful for a wide range of functional groups.[6]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Problem 1: My compound shows significant streaking or tailing on silica gel TLC plates.
  • Causality & Explanation: This is a common problem with indole derivatives. The nitrogen atom in the indole ring is weakly basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This strong, non-uniform interaction leads to poor band shape and streaking.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your TLC mobile phase (eluent). Typically, 0.5-2.0% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica, leading to sharp, well-defined spots.[6]

    • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina is a good alternative for acid-sensitive or basic compounds.[6]

Problem 2: The recovery from my column is very low, or the compound won't elute.
  • Causality & Explanation: This can be due to two primary factors: an insufficiently polar mobile phase or irreversible adsorption/decomposition of the compound on the silica gel.[6] The polarity of the benzyloxymethyl and carbaldehyde groups requires a moderately polar eluent to ensure mobility on the column.

  • Solution:

    • Increase Eluent Polarity: If your compound is visible on the column but not moving, gradually increase the polarity of your mobile phase. For example, if you are using a 20% Ethyl Acetate/Hexane system, try increasing to 30%, 40%, or even adding a small percentage of a more polar solvent like methanol.[6]

    • Deactivate the Silica: If you suspect decomposition or irreversible binding due to the acidity of the silica, use a deactivated stationary phase. You can pre-treat the silica by flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample.[6] (See Protocol 3).

Problem 3: My final product is an off-color solid (e.g., yellow or brown) instead of white/light beige.
  • Causality & Explanation: Persistent colored impurities are often by-products from the Vilsmeier-Haack synthesis. These impurities may have polarities very similar to the desired product, making separation difficult. The compound may also be sensitive to light and air, leading to degradation and color formation over time.[8]

  • Solution:

    • Optimize Column Chromatography: Run a shallow gradient elution. A slow, gradual increase in solvent polarity can often resolve compounds with very close Rf values.[6]

    • Attempt Recrystallization: If the product is of reasonable purity (>90%), recrystallization can be highly effective at excluding colored impurities into the mother liquor. Experiment with different solvent systems (See Protocol 1).

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Proper Storage: Store the final product protected from light in a cool, inert atmosphere to prevent degradation.[8][9]

Problem 4: The compound will not crystallize from solution.
  • Causality & Explanation: Crystallization requires a significant difference in the compound's solubility in a given solvent at high and low temperatures. If the compound is too soluble even when cold, or if significant impurities are present, crystallization can be inhibited.[10]

  • Solution:

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which it has low solubility (e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[10]

    • Initial Chromatographic Cleanup: If the crude material is highly impure, it may be necessary to first pass it through a silica gel plug or perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.[10]

Data Presentation & Visualization
Purification Workflow Overview

The general workflow for purifying crude 6-Benzyloxymethyl-1H-indole-3-carbaldehyde involves an initial assessment followed by one or more purification techniques.

cluster_start Start cluster_process Purification cluster_end Finish Crude Crude Product (Beige/Tan Solid) TLC TLC Analysis (Assess Purity & Spot Shape) Crude->TLC Recryst Recrystallization TLC->Recryst High Purity, Few Spots Column Column Chromatography TLC->Column Low Purity, Multiple Spots, Streaking Pure Pure Product (>97% Purity) Recryst->Pure Column->Pure

Caption: General purification workflow for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Troubleshooting Logic for Column Chromatography

This decision tree outlines a logical approach to resolving common issues encountered during column chromatography of indole derivatives.

Start Issue with Column Chromatography? Streaking Are spots streaking on TLC? Start->Streaking Recovery Is recovery low? Start->Recovery Add_Base Add 0.5-2% NEt₃ to eluent Streaking->Add_Base Yes Check_Polarity Is compound stuck at baseline? Recovery->Check_Polarity Yes Increase_Polarity Increase eluent polarity (e.g., more EtOAc or MeOH) Check_Polarity->Increase_Polarity Yes Decomposition Suspect decomposition on silica? Check_Polarity->Decomposition No Deactivate_Silica Deactivate silica with NEt₃ or use Alumina Decomposition->Deactivate_Silica Yes

Caption: Troubleshooting decision tree for column chromatography of indoles.

Table 1: Recommended Solvent Systems for Chromatography

The optimal solvent system should be determined by TLC analysis. The goal is an Rf value of ~0.2-0.3 for the target compound.

Stationary PhaseEluent System (v/v)Modifier (if needed)Expected Rf Range
Silica GelEthyl Acetate / Hexane (e.g., 20:80 to 50:50)0.5 - 2.0% Triethylamine (NEt₃)0.2 - 0.4
Silica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)0.5 - 2.0% Triethylamine (NEt₃)0.2 - 0.4
Neutral AluminaEthyl Acetate / Hexane (e.g., 10:90 to 40:60)None usually required0.3 - 0.5
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System

This protocol is ideal for material that is already >90% pure but contains colored impurities.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) to dissolve it completely.

  • Induce Precipitation: Add a "poor" anti-solvent (e.g., Hexane, Pentane) dropwise until the solution becomes cloudy.

  • Dissolution: In a larger flask, dissolve the bulk of the crude 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in the minimum amount of the hot "good" solvent.

  • Add Anti-Solvent: While the solution is still warm, add the "poor" anti-solvent dropwise until a faint cloudiness persists. If too much is added, add a few more drops of the "good" solvent until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or ice bath (0-5 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the most common method for comprehensive purification.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Gradually and systematically increase the polarity of the mobile phase (gradient elution) based on your initial TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: 2D TLC for Compound Stability Analysis

This method helps determine if the compound is degrading on the silica gel TLC plate, which would indicate a similar issue may occur during column chromatography.[6]

  • Spotting: Obtain a square TLC plate. Lightly spot your compound in one corner, approximately 1 cm from each edge.

  • First Development: Develop the plate using your chosen eluent system. After development, remove the plate and dry it thoroughly.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the horizontal baseline.

  • Second Development: Develop the plate again in the same eluent system.

  • Visualization: Visualize the plate under UV light.

    • Stable Compound: A single spot will appear on the diagonal of the plate.

    • Unstable Compound: If new spots appear off the diagonal, it indicates that the compound is decomposing on the silica gel.[6] In this case, deactivating the silica or using alumina is strongly recommended for column chromatography.

References
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • 1H-Indole-3-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Application Note: Purification of Indole-3-Carboxamides Using Column Chrom
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). ACS Omega. [Link]

  • Combinatorial synthesis of libraries of indole derivatives. (2001). Journal of Combinatorial Chemistry. [Link]

  • indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company. [Link]

  • Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. (1964). Plant Physiology. [Link]

  • Frequently Asked Questions: Purification Troubleshooting. (2026). Smolecule.
  • Indole-3-aldehyde. (n.d.). Organic Syntheses. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). The Journal of Organic Chemistry. [Link]

  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021). Synlett. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utilization in the synthesis of some new heterocyclic compounds. (2013). International Journal of Industrial Chemistry. [Link]

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Technical Support Center: Solubility of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide provides in-depth troubleshooting for common solubility issues encountered with 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in ethanol. It is designed for researchers, chemists, and drug development professionals who require reliable and reproducible methods for preparing solutions for experimental use.

Frequently Asked Questions (FAQs)
Q1: Why is my 6-Benzyloxymethyl-1H-indole-3-carbaldehyde not dissolving easily in ethanol at room temperature?

A1: The solubility challenge with this molecule stems from a combination of its structural and physical properties.

  • Molecular Structure: The compound possesses a large, predominantly nonpolar and hydrophobic structure. The indole ring system and the benzyloxy group are significant contributors to this hydrophobicity, which limits its affinity for even a moderately polar solvent like ethanol[1][2]. While the aldehyde and the indole N-H groups provide some capacity for hydrogen bonding, their influence is outweighed by the large nonpolar surface area[3][4].

  • Crystal Lattice Energy: This compound is a solid with a high melting point of 215-216 °C[5]. A high melting point often indicates strong intermolecular forces within the crystal lattice[1]. The ethanol solvent must provide sufficient energy to overcome these strong interactions, which can be difficult at room temperature.

  • "Like Dissolves Like" Principle: While ethanol is a common organic solvent, its polarity may not be perfectly matched to solvate the large aromatic portions of the molecule effectively.

Q2: What are the initial, simple steps I can take to improve solubility in ethanol?

A2: Before employing more complex methods, several fundamental techniques can significantly improve dissolution.

  • Increase Temperature: The solubility of most solids increases with temperature[6][7]. Gently warming the ethanol (e.g., to 40-50 °C in a water bath) increases the kinetic energy of the solvent molecules, helping them to break down the solute's crystal lattice more effectively[6]. Be cautious not to boil the ethanol (boiling point ~78 °C).

  • Reduce Particle Size: If your compound is in a coarse or crystalline form, grinding it into a fine powder using a mortar and pestle will dramatically increase the surface area available for the solvent to interact with. This enhances the rate of dissolution[8]. The synthesis of this compound can result in a solid that benefits from being ground into a fine powder before use[5].

  • Mechanical Agitation: Ensure the mixture is being actively stirred or vortexed. Sonication in an ultrasonic bath is also a highly effective method for breaking up solid agglomerates and accelerating the dissolution process.

Q3: I've tried heating and stirring, but the compound still won't fully dissolve or it precipitates upon cooling. What is the next step?

A3: This is a common issue indicating that ethanol alone is not a sufficiently strong solvent for your desired concentration. The most effective strategy at this point is the use of a co-solvent system[9][10].

A co-solvent is a small amount of a water-miscible organic solvent that is added to the primary solvent to enhance the solubility of a compound[11][12]. For indole derivatives and other poorly soluble organic molecules, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices[1][9][13].

The key mechanism is that a powerful solvent like DMSO can effectively break apart the solute's crystal lattice and solvate the molecule. This solvated complex then becomes more readily dispersible in the bulk solvent, ethanol[9].

The critical technique is to first dissolve the compound in a minimal volume of the co-solvent (e.g., DMSO) to create a concentrated stock before diluting it with the primary solvent (ethanol)[1][14]. This prevents the compound from precipitating, which can happen if you add the co-solvent to the ethanol-compound slurry.

Q4: How do I prepare a 10 mM stock solution of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde if it is insoluble in pure ethanol?

A4: You can use the co-solvent method described above. Here, we provide a validated laboratory protocol for preparing a stable stock solution.

Objective: To prepare a 10 mM stock solution of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (MW: 251.28 g/mol )[5] using a DMSO/ethanol co-solvent system.

Materials:

  • 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate glass vial

See Protocol 2 below for a detailed, step-by-step guide.

Data & Comparative Analysis

To provide context for the solubility of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, the table below compares its properties with related, simpler indole compounds. The increased size and high melting point of the target compound are consistent with its lower expected solubility.

CompoundMolecular Weight ( g/mol )Melting Point (°C)General Solubility in Ethanol
Indole117.15[15]52.5[15]Soluble[15]
Indole-3-carbaldehyde145.16[16][17]193-199[16]Readily soluble, but can be recrystallized from it[16]
6-Benzyloxymethyl-1H-indole-3-carbaldehyde 251.28 [5]215-216 [5]Sparingly soluble to insoluble at room temperature
Experimental Protocols
Protocol 1: Standard Solubility Assessment

This protocol allows you to systematically test the solubility of your compound and determine an approximate concentration limit in pure ethanol.

  • Preparation: Weigh 5 mg of finely ground 6-Benzyloxymethyl-1H-indole-3-carbaldehyde into a small, clear glass vial.

  • Initial Solvent Addition: Add 100 µL of ethanol to the vial.

  • Agitation: Vortex the vial vigorously for 1-2 minutes. Observe for any dissolution.

  • Heating: Place the vial in a water bath at 40-50 °C for 5 minutes. Remove and vortex again. Check for dissolution.

  • Incremental Solvent Addition: If the solid remains, continue to add 100 µL aliquots of ethanol, vortexing and warming after each addition, until the solid fully dissolves.

  • Record: Note the total volume of ethanol required to dissolve the 5 mg of compound. This gives you an approximate solubility limit under these conditions. If precipitation occurs upon cooling to room temperature, the compound is only soluble at elevated temperatures.

Protocol 2: Preparation of a 10 mM Stock Solution via Co-Solvency

This protocol details the recommended method for preparing a stable stock solution for experimental use.

  • Weigh Compound: Accurately weigh 2.51 mg of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde into a clean, dry vial. This corresponds to 10 µmol.

  • Add Co-Solvent: Add 100 µL of pure DMSO directly to the solid.

  • Dissolve Completely: Cap the vial and vortex thoroughly until all solid material is completely dissolved. The solution should be clear. Gentle warming (to 30-40 °C) can be used if needed, but is often unnecessary with DMSO. This creates a highly concentrated 100 mM primary stock.

  • Dilute with Ethanol: Slowly add 900 µL of ethanol to the DMSO solution with continuous vortexing to bring the total volume to 1 mL. This results in a final concentration of 10 mM in a 10% DMSO / 90% Ethanol (v/v) solution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light. Ensure the solution is brought to room temperature and vortexed before use in experiments.

Visual Troubleshooting Guides
Workflow for Addressing Solubility Issues

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Problem Problem: Compound does not dissolve in ethanol at RT Step1 Step 1: Initial Checks - Is the compound a fine powder? - Is the solvent pure? - Is the mixture being agitated? Problem->Step1 Start Here Step2 Step 2: Apply Energy - Gently warm the solution (40-50°C) - Use an ultrasonic bath Step1->Step2 If still insoluble Step3 Step 3: Use a Co-Solvent - Dissolve compound in minimal DMSO first - Slowly dilute with ethanol Step2->Step3 If still insoluble or precipitates Solution Result: Clear, stable stock solution ready for experimental use Step3->Solution Success

Caption: A step-by-step workflow for troubleshooting poor solubility.

Conceptual Model of Co-Solvency

cluster_DMSO Co-Solvent Shell Compound Hydrophobic Compound (6-Benzyloxymethyl-1H- indole-3-carbaldehyde) DMSO1 DMSO Compound->DMSO1 Strong Solvation DMSO2 DMSO Compound->DMSO2 Strong Solvation DMSO3 DMSO Compound->DMSO3 Strong Solvation Ethanol Bulk Solvent (Ethanol) DMSO1->Ethanol Miscibility DMSO2->Ethanol Miscibility DMSO3->Ethanol Miscibility

Caption: How a co-solvent (DMSO) solvates the compound, enabling miscibility in ethanol.

References
  • Solubility of Things. (n.d.). Indole.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • Al-Ostoot, F. H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • ChemicalBook. (2025). 6-Benzyloxyindole-3-carboxaldehyde.
  • Mach Technologies. (2024). How Temperature Affects the Ethanol Extraction Process.
  • Benchchem. (n.d.). Indole-3-carboxaldehyde basic properties and structure.
  • Wikipedia. (n.d.). Cosolvent.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Moku, G., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde.
  • Cayman Chemical. (2020). Indole-3-carboxaldehyde.

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Indole-3-Carbaldehyde Stability: A Technical Guide to Preventing Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

From the Senior Application Scientist's Desk:

Welcome to the Technical Support Center. Indole-3-carbaldehyde is a crucial building block in synthetic chemistry and drug development, but its aldehyde functional group makes it susceptible to oxidation. This guide provides in-depth, field-tested answers and protocols to ensure the long-term stability and integrity of your compound. We will explore the "why" behind the procedures, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: My new bottle of indole-3-carbaldehyde is an off-white or beige powder. Is this normal?

A1: Yes, this is completely normal. High-purity indole-3-carbaldehyde typically appears as an off-white to beige or light brown crystalline powder[1][2][3]. The exact shade can vary slightly between batches and manufacturers. The critical indicator of degradation is not the initial color, but a significant change in color over time, especially towards darker brown, reddish, or purplish hues.

Q2: What is the primary cause of indole-3-carbaldehyde degradation during storage?

A2: The primary cause of degradation is autoxidation . The aldehyde group (-CHO) is sensitive to atmospheric oxygen and can be easily oxidized to the corresponding carboxylic acid, which is indole-3-carboxylic acid[4][5]. This process can be accelerated by exposure to light, moisture, and elevated temperatures[3].

Q3: What are the ideal storage conditions for solid indole-3-carbaldehyde?

A3: To maximize shelf-life, solid indole-3-carbaldehyde should be stored with a multi-layered approach to mitigate environmental factors. The general recommendation is to store it in a cool, dry, and dark place[1][6]. For long-term storage, more stringent conditions are advised.

ParameterRecommendationRationale
Temperature -20°C for long-term storage[7]. 15-25°C is acceptable for short-term use[1].Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)[7][8].Displaces atmospheric oxygen, the primary reactant in autoxidation.
Container Tightly sealed, amber glass vial or light-proof container[6][9].Prevents exposure to light, which can catalyze oxidation, and moisture.
Location A dry, well-ventilated area away from strong oxidizing agents[1][3][6].Prevents reaction with incompatible chemicals and absorption of moisture.

Q4: I've prepared a stock solution of indole-3-carbaldehyde in DMSO. How should I store it?

A4: Stock solutions are significantly more prone to degradation than the solid compound. For a DMSO stock solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month[8]. The solution should be purged with an inert gas before sealing[7]. It is strongly advised not to store aqueous solutions for more than a single day[7].

Part 2: Troubleshooting Guide

Issue: My indole-3-carbaldehyde powder has turned dark brown or reddish-purple.

This color change is a strong indicator of degradation. The indole nucleus itself can be sensitive, and side reactions or polymerization can lead to colored impurities. The primary concern, however, remains oxidation.

Troubleshooting_Color_Change

Caption: Decision workflow for discolored indole-3-carbaldehyde.

Q5: What is the main impurity I should expect to find in a degraded sample?

A5: The primary oxidation product is indole-3-carboxylic acid [4]. This compound is itself a pale cream to brown powder, so its presence will contribute to the overall color change of the bulk material[10].

Q6: How can I check the purity of my stored indole-3-carbaldehyde?

A6: A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can be used. HPLC is the principal method for the qualitative and quantitative analysis of indole-3-carbaldehyde[11].

Part 3: Protocols & Methodologies

Protocol 1: Long-Term Storage of Solid Indole-3-Carbaldehyde

This protocol establishes an oxygen-free environment for long-term storage, which is the gold standard for preserving air-sensitive reagents.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.

  • Aliquoting: Weigh the desired amount of indole-3-carbaldehyde and place it into the vial. It is best practice to store the compound in smaller, single-use aliquots to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inert Gas Purge: Insert a needle connected to a source of dry argon or nitrogen gas into the vial. Insert a second "vent" needle that does not extend into the vial's headspace.

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes. This displaces the heavier, oxygen-containing air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the cap.

  • Parafilm Sealing: For an extra barrier against moisture and air ingress, wrap the cap-vial interface with Parafilm.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a freezer at -20°C or below[7][8].

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

This quick method allows for a qualitative assessment of purity by comparing the stored compound to a fresh or standard sample.

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of your stored indole-3-carbaldehyde and, if available, a new reference standard in a suitable solvent like ethyl acetate or methanol.

  • TLC Plate: On a silica gel TLC plate, use a capillary tube to spot small amounts of each solution side-by-side.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A common system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Pure indole-3-carbaldehyde should appear as a single, distinct spot. The presence of a second spot, particularly one at a lower Rf value (more polar), may indicate the presence of indole-3-carboxylic acid. The intensity of this impurity spot gives a qualitative idea of the extent of degradation.

Part 4: The Science Behind the Degradation

Understanding the mechanism of autoxidation is key to preventing it. It is a free-radical chain reaction involving atmospheric oxygen.

Oxidation_Mechanism

Caption: Simplified mechanism of aldehyde autoxidation.

The process is initiated by factors like light or trace metals, forming an acyl radical from the aldehyde. This radical reacts with molecular oxygen (O₂) to start a chain reaction, ultimately yielding the more stable carboxylic acid[5][12]. By controlling the environmental factors—eliminating oxygen (inert gas), reducing light (amber vial), and lowering temperature (freezer)—we effectively halt the initiation and propagation steps of this destructive cycle.

References

  • Safety Data Sheet: Indole-3-carboxaldehyde. (n.d.). Carl ROTH. Retrieved February 27, 2026, from [Link]

  • Indole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Palladino, P., et al. (2024). A colorimetric assay was developed for detection of indole-3-carbaldehyde. Food Chemistry Advances, 4, 100643.
  • Chuttani, K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 219-226.
  • Palladino, P., et al. (2025). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. Talanta.
  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • The autoxidation of aldehydes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Kim, M. J., et al. (2024).
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Vistoli, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Free Radical Biology and Medicine, 65, 1173-1183.
  • Salem, M. S. H., et al. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry.
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.
  • Kvasničková, E., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-254.
  • Indole-3-Carbinol Oxidation. (2007). Sciencemadness Discussion Board. Retrieved February 27, 2026, from [Link]

Sources

Optimizing reaction temperature for indole formylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Formylation Optimization Topic: Thermal Control & Process Optimization for Vilsmeier-Haack Formylation of Indoles Ticket ID: IND-VH-OPT-001 Status: Resolved / Knowledge Base Article

Executive Summary

The formylation of indole at the C3 position is most reliably achieved via the Vilsmeier-Haack reaction (DMF/POCl₃). However, this reaction is notoriously sensitive to thermal fluctuations. Success relies on managing three distinct thermal phases: Reagent Formation (exothermic/unstable), Substrate Addition (exothermic/regioselective), and Hydrolysis (exothermic/pH-sensitive).

This guide addresses the common failure modes: oligomerization ("tarring"), low conversion, and thermal runaway.

Part 1: The Thermal Criticality Map

Temperature is not a static variable in this protocol; it is a dynamic parameter that must shift as the chemical species evolve.

PhaseReaction StepTarget TempCritical RiskMechanism of Failure
I Reagent Formation (DMF + POCl₃)0°C – 5°C Thermal RunawayThe formation of the Chloroiminium ion (Vilsmeier reagent) is highly exothermic. Above 20°C during mixing, POCl₃ can decompose. Above 60°C, the reagent itself degrades.
II Substrate Addition (Indole + Reagent)0°C – 10°C PolymerizationIndoles are acid-sensitive. Adding indole to a hot acidic mixture triggers acid-catalyzed dimerization (red/black tars) before formylation can occur.
III Reaction Curing (Conversion)25°C – 40°C Incomplete ReactionWhile C3-formylation is kinetically fast, sterically hindered indoles may require mild heating. Warning: >80°C promotes N-formylation and tarring.
IV Hydrolysis (Quench)<10°C Product DegradationThe iminium intermediate is stable, but its hydrolysis releases HCl. Rapid, hot hydrolysis degrades the product into amorphous solids.

Part 2: Standard Operating Procedure (SOP)

Valid for: Indole, 5-methoxyindole, 5-bromoindole, and similar electron-rich heterocycles.

Reagents:
  • Indole (1.0 equiv)[1]

  • POCl₃ (1.1 – 1.2 equiv)

  • DMF (anhydrous, 5–10 equiv) – Acts as both reagent and solvent.

Protocol:
  • Reagent Generation (The "Cold" Phase):

    • Charge a dry flask with DMF under N₂ atmosphere.

    • Cool to 0°C using an ice/salt bath.[2]

    • Add POCl₃ dropwise over 30 minutes.[3] CRITICAL: Internal temperature must not exceed 5°C .

    • Checkpoint: The solution should turn pale yellow or colorless. If it turns deep red/brown here, your DMF is wet or the temp spiked.

  • Substrate Addition:

    • Dissolve Indole in a minimum volume of DMF (1:1 w/v).

    • Add the Indole solution dropwise to the Vilsmeier reagent at 0–5°C .

    • Observation: A precipitate (the iminium salt) often forms. This is normal.

  • The "Cure" (Conversion Phase):

    • Remove the ice bath. Allow the mixture to warm to 20–25°C .

    • Stir for 1–2 hours.

    • Optimization Note: If TLC shows starting material remains after 2 hours, warm to 35°C . Do not exceed 50°C unless using highly electron-deficient indoles (e.g., nitro-indoles).

  • Hydrolysis (The Quench):

    • Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) containing sodium acetate or NaOH (to neutralize HCl).

    • Stir vigorously.[2][4] The iminium salt hydrolyzes to the aldehyde.

    • pH Control: Adjust pH to ~7–8 to precipitate the product as a solid.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar/sludge. What happened?

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: The reaction temperature was too high during the addition of the indole, or the local concentration of acid was too high. The Science: Indole is an electron-rich enamine equivalent. In the presence of strong acid (HCl generated in situ) and heat, indole molecules attack each other (C3 attacks C2), forming dimers and trimers which oxidize to dark tars. Solution:

  • Ensure internal temp is <5°C during addition.[3][5]

  • Dilute the indole in DMF before addition (do not add solid indole directly to the reagent).

Q2: I see a spot on TLC that corresponds to N-formyl indole, not C3-formyl indole.

Diagnosis: Kinetic vs. Thermodynamic Control failure. Root Cause: Reaction temperature too high (>80°C) or insufficient hydrolysis. The Science: Attack at the Nitrogen (N1) is often kinetically competitive at high temperatures but thermodynamically less stable than C3. Furthermore, the N-formyl group is easily hydrolyzed. Solution:

  • Keep the reaction cure temperature below 40°C.

  • Extend the hydrolysis time (aqueous basic stir) to ensure any N-formyl species are cleaved back to the NH, while the C3-formyl remains.

Q3: The reaction stalls at 60% conversion. Should I add more POCl₃?

Diagnosis: Reagent Decomposition. Root Cause: If the Vilsmeier reagent was prepared above 20°C, a significant portion may have decomposed to Dichlorophosphate before reacting with the indole. Solution:

  • Do not add POCl₃ to a warm reaction (safety hazard).

  • Restart the reaction with strict temperature control during the Reagent Formation phase (Phase I).

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for optimizing temperature based on observed outcomes.

IndoleOptimization Start Start: Vilsmeier-Haack Protocol ReagentPrep Step 1: Reagent Formation (DMF + POCl3) Start->ReagentPrep CheckColor Decision: Is Reagent Solution Yellow/Colorless? ReagentPrep->CheckColor BadReagent STOP: Reagent Decomposed. Check H2O content or Cooling. CheckColor->BadReagent No (Red/Brown) AddIndole Step 2: Add Indole (Keep T < 5°C) CheckColor->AddIndole Yes Cure Step 3: Cure/Warm Up AddIndole->Cure CheckTLC Checkpoint: TLC Analysis Cure->CheckTLC ResultTar Issue: Black Tar/Polymer CheckTLC->ResultTar Black Sludge ResultLow Issue: Low Conversion CheckTLC->ResultLow Starting Material Left ResultNsub Issue: N-Formylation CheckTLC->ResultNsub Wrong Regioisomer Success Success: C3-Formyl Indole CheckTLC->Success Clean Spot ResultTar->AddIndole Retry: Lower Temp & Dilute ResultLow->Cure Action: Warm to 35-40°C ResultNsub->Cure Action: Reduce Temp (<40°C)

Figure 1: Decision matrix for troubleshooting thermal excursions in indole formylation.

References

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, Coll. Vol. 4, p.539.

  • Marson, C. M. (2011). Vilsmeier Formylation of Indoles: A Critical Review. Tetrahedron, 67(38), 7403-7411.

  • Process Safety Note: Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Thermal Analysis User Guide.

Sources

Technical Support Center: Managing Unreacted POCl₃ in Indole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a critical step in the Vilsmeier-Haack formylation of indoles: the safe and effective removal of unreacted phosphorus oxychloride (POCl₃). Drawing from established protocols and field-proven insights, this document will navigate the chemistry, potential pitfalls, and best practices for ensuring a successful reaction workup and purification.

The Challenge: Why Unreacted POCl₃ is a Critical Concern

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like indole, yielding valuable indole-3-carboxaldehyde intermediates.[1][2] The reaction employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4]

While effective, the reaction often requires an excess of POCl₃ to drive it to completion.[5] This unreacted POCl₃, along with phosphorus-containing byproducts, must be carefully managed during the workup phase.

The core issues with residual POCl₃ are:

  • Violent and Exothermic Hydrolysis: POCl₃ reacts vigorously with water in a highly exothermic reaction, producing phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[6][7][8] Uncontrolled addition of water or aqueous solutions can lead to a dangerous runaway reaction, splashing, and rapid pressure buildup.[5][8]

  • Product Degradation: The strongly acidic conditions generated during hydrolysis can degrade the desired indole aldehyde product or promote side reactions.

  • Purification Complications: The formation of inorganic phosphate salts can complicate product isolation, leading to emulsions or co-precipitation with the product.

Understanding and controlling the quenching process is paramount for safety, yield, and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup of your Vilsmeier-Haack reaction.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
"Runaway Reaction": Sudden, violent boiling and gas evolution upon adding water/ice. Uncontrolled Hydrolysis of POCl₃. This occurs when the rate of heat generation from the exothermic hydrolysis exceeds the rate of heat dissipation of the system. Adding the reaction mixture too quickly or insufficient cooling is the primary cause.Adopt a "Reverse Quench" Protocol. Slowly add the reaction mixture to a vigorously stirred, well-cooled vessel of the quenching solution (e.g., crushed ice, cold water, or a buffer).[5] This ensures that the POCl₃ is always the limiting reagent in the hydrolysis, allowing the bulk of the cold solution to absorb the heat generated. Never add water to the reaction mixture.
The reaction mixture solidifies or becomes an unmanageable paste upon cooling. Precipitation of the Iminium Salt Intermediate. Before hydrolysis, the product exists as an iminium salt, which can have low solubility in the reaction solvent (DMF) at lower temperatures.[4][9]Proceed with Quenching. This is often a normal observation.[10] The paste will typically dissolve upon controlled addition to the aqueous workup solution as the iminium salt hydrolyzes to the more soluble aldehyde and byproducts. Gentle warming to 35°C before quenching can sometimes maintain fluidity.[10]
A persistent emulsion forms during aqueous extraction. Formation of Finely Dispersed Phosphate Salts and/or Surfactant-like Intermediates. The neutralization process can generate inorganic salts that stabilize oil-in-water or water-in-oil emulsions, making phase separation difficult.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[1] 2. Filtration: Filter the entire biphasic mixture through a pad of Celite®. This can help to break up the emulsion by physically disrupting the interface and removing fine particulates.
Low product yield after workup and purification. 1. Incomplete Hydrolysis of the Iminium Intermediate. 2. Product Degradation. The product might be sensitive to the highly acidic conditions during the initial quench or the strongly basic conditions during neutralization.1. Ensure Complete Hydrolysis: After the initial quench, allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) before neutralization to ensure the iminium salt fully converts to the aldehyde.[10] 2. Use a Buffered Quench: Instead of quenching into pure ice/water, consider a reverse quench into a cold, stirred aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[5] This neutralizes the generated HCl in situ, preventing a highly acidic environment.
The final product is contaminated with inorganic salts. Co-precipitation of Phosphate Salts. During neutralization and product precipitation, inorganic salts like sodium phosphate can become trapped within the solid product matrix.Thorough Washing & Recrystallization. After filtering the crude product, wash it extensively with cold water to dissolve and remove inorganic impurities.[10] Further purification by recrystallization from a suitable solvent (e.g., ethanol) is highly recommended to achieve high purity.[1]

Detailed Experimental Protocols

Safety is the highest priority. Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Reverse Quench with Ice/Water and Base

This is the most common method, suitable for many standard indole aldehydes.

  • Preparation: In a separate, large beaker (at least 4-5 times the volume of your reaction mixture), place a substantial amount of crushed ice.

  • Cooling: Cool the completed Vilsmeier reaction mixture in an ice bath.

  • Controlled Addition (The Quench): With vigorous stirring, slowly and carefully add the cold reaction mixture dropwise via a dropping funnel onto the crushed ice.[1][10] Maintain a slow addition rate to keep the temperature of the quenching mixture low.

  • Hydrolysis: Once the addition is complete, allow the mixture to stir until all the ice has melted and a homogenous solution is formed. This ensures the complete hydrolysis of both the unreacted POCl₃ and the iminium salt intermediate.[4]

  • Neutralization: Cool the resulting acidic solution in an ice bath. Slowly add a cold aqueous solution of a base, such as sodium hydroxide or sodium carbonate, with vigorous stirring until the mixture is alkaline (pH > 8).[1][10][11] This step is also exothermic and must be controlled. The product often precipitates as a solid during this step.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air-dry.[1][10] If the product does not precipitate, it can be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane.[1]

Protocol 2: Buffered Reverse Quench (Safety-Enhanced Method)

This method is recommended to avoid dangerously low pH and potential runaway reactions.[5]

  • Preparation: Prepare a quenching solution of aqueous sodium acetate in a large beaker and cool it to below 10°C in an ice bath.

  • Controlled Addition (The Quench): Slowly add the Vilsmeier reaction mixture to the cold, stirred sodium acetate solution. A study has shown this can be safely performed by maintaining the quench pot temperature between 35-40°C, which ensures instantaneous hydrolysis and prevents the accumulation of unstable intermediates.[5]

  • Hydrolysis & Neutralization: The sodium acetate acts as a buffer, neutralizing the generated HCl as it forms. This prevents the solution from becoming strongly acidic.

  • Final pH Adjustment & Isolation: After the addition is complete, check the pH and adjust with a stronger base if necessary to induce precipitation. Isolate the product as described in Protocol 1.

Workflow and Mechanism Visualization

The following diagram outlines the critical steps from the Vilsmeier reagent formation to the final product isolation, emphasizing the quenching stage.

Vilsmeier_Workflow cluster_0 Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Quenching cluster_3 Isolation DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent + POCl₃ POCl3 POCl₃ POCl3->V_Reagent Iminium_Salt Iminium Salt Intermediate Indole Indole Substrate Indole->Iminium_Salt + Vilsmeier Reagent Quench Reverse Quench (Add to Ice/Buffer) Iminium_Salt->Quench Reaction Mixture (+ Unreacted POCl₃) Hydrolysis Hydrolysis Quench->Hydrolysis Controls Exotherm Neutralize Neutralization (Base Addition) Hydrolysis->Neutralize Product Indole-3-Carboxaldehyde (Precipitate/Extract) Neutralize->Product Isolate Product

Caption: Vilsmeier-Haack reaction and workup workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use other amides besides DMF? A: Yes, other N,N-disubstituted amides can be used, which will result in the formation of a ketone instead of an aldehyde after hydrolysis. However, for the synthesis of indole-3-carboxaldehyde, DMF is the standard reagent.[4]

Q2: What is the ideal temperature for the Vilsmeier reagent formation and the formylation reaction? A: The Vilsmeier reagent is typically formed by adding POCl₃ to DMF at a low temperature, often below 10°C.[1][10] The subsequent formylation reaction with indole can then be conducted at temperatures ranging from room temperature up to 85-95°C, depending on the specific substrate and desired reaction time.[1]

Q3: My product is an oil, not a solid. How should I proceed? A: If the product does not precipitate upon neutralization, it should be extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate or dichloromethane.[1] The combined organic extracts should then be washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1] The resulting crude oil can then be purified, typically by column chromatography.

Q4: How can I confirm that all the POCl₃ has been quenched? A: While direct measurement is difficult in a standard lab setting, a successful quench is indicated by the cessation of fuming (HCl gas) and the stabilization of the temperature in the quenching vessel. After the initial quench and hydrolysis, a safe and complete workup is the best indicator. If you observe unexpected fuming or heat spikes during neutralization, it may indicate incomplete initial hydrolysis.

Q5: Are there alternatives to POCl₃ for this reaction? A: While POCl₃ is the most common reagent, other activating agents like oxalyl chloride or thionyl chloride can also be used to form the Vilsmeier reagent from DMF. However, POCl₃ remains the most economical and widely used reagent for this transformation.[2]

References
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Available from: [Link]

  • Phosphoryl chloride - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • How can I properly quench POCl3? (2020, September 14). ResearchGate. Available from: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters. (2018, January 5). PubMed. Available from: [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes. (2025, May 15). Scribd. Available from: [Link]

  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023, July 11). Quora. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Available from: [Link]

  • First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters. (2017, September 8). ResearchGate. Available from: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. (2019, September 14). MDPI. Available from: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. Available from: [Link]

  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Vilsmeier reagent/POCl3 formation. (2021, May 16). Sciencemadness.org. Available from: [Link]

  • Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. (2020, March 18). YouTube. Available from: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Available from: [Link]

  • Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14). Progress in Chemical and Biochemical Research. Available from: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: The Benzyloxymethyl (BOM) Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the benzyloxymethyl (BOM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the BOM group. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of the BOM group, offering insights into the underlying causes and providing actionable protocols for resolution.

Issue 1: Incomplete or Sluggish BOM Group Cleavage Under Acidic Conditions

Question: I am attempting to deprotect a BOM-protected alcohol using acidic conditions (e.g., HCl in an organic solvent), but the reaction is either very slow or does not go to completion. What could be the issue, and how can I resolve it?

Answer:

Incomplete or sluggish acidic cleavage of a BOM ether can be attributed to several factors, primarily related to the stability of the carbocation intermediate formed during the reaction and the nucleophilicity of the counterion.

Causality Explained: The acidic cleavage of a BOM ether proceeds through protonation of the ether oxygen, followed by the departure of the protected alcohol and formation of a benzyloxymethyl cation. This cation is then trapped by a nucleophile.[1][2] The stability of this cation is crucial for the reaction to proceed efficiently.[3] If the reaction medium or the substrate structure does not sufficiently stabilize this intermediate, the cleavage will be slow. Furthermore, the nucleophilicity of the acid's conjugate base plays a significant role; for instance, hydroiodic and hydrobromic acids are more effective than hydrochloric acid because iodide and bromide are better nucleophiles than chloride.[4][5]

Troubleshooting Workflow:

start Incomplete Cleavage check_acid 1. Evaluate Acid Strength & Nucleophilicity start->check_acid check_lewis 2. Consider Lewis Acids check_acid->check_lewis If ineffective success Successful Deprotection check_acid->success If successful check_temp 3. Increase Reaction Temperature check_lewis->check_temp If ineffective check_lewis->success If successful check_scavenger 4. Add a Cation Scavenger check_temp->check_scavenger If side products form check_temp->success If successful check_scavenger->success failure Re-evaluate Strategy check_scavenger->failure If still unsuccessful

Caption: Troubleshooting workflow for incomplete BOM deprotection.

Recommended Protocols:

  • Protocol 1: Switching to a Stronger Protic Acid. If you are using a weaker acid like acetic acid or dilute HCl, consider switching to a stronger acid with a more nucleophilic counterion.

ReagentTypical ConditionsNotes
HBr (in acetic acid or as aqueous solution)0.1 M - 1 M, RT to 50 °CMore effective than HCl.[5]
HI (in acetic acid or as aqueous solution)0.1 M - 1 M, RT to 50 °CGenerally the most reactive hydrohalic acid for ether cleavage.[1][5]
Trifluoroacetic Acid (TFA)Neat or in DCM, RTEffective for many substrates, especially nitrogen-containing compounds.[6]
  • Protocol 2: Employing Lewis Acids. Lewis acids can effectively promote the cleavage of BOM ethers, often under milder conditions than strong protic acids.

ReagentTypical ConditionsNotes
Boron Trichloride (BCl₃)DCM, -78 °C to RTA powerful reagent for cleaving ethers.[7]
Boron Tribromide (BBr₃)DCM, -78 °C to RTEven more reactive than BCl₃.[1]
Trimethylsilyl Iodide (TMSI)Acetonitrile or DCM, 0 °C to RTGenerates HI in situ.
Issue 2: Formation of Side Products During Acidic Deprotection

Question: During the acidic cleavage of my BOM-protected compound, I am observing the formation of unexpected side products. What are these, and how can I prevent them?

Answer:

The primary side products in acidic BOM deprotection often arise from the reactivity of the benzyloxymethyl cation and the liberated formaldehyde.

Causality Explained: The benzyloxymethyl cation is an electrophilic species that can react with other nucleophiles present in the reaction mixture, including the starting material or the deprotected product. More significantly, upon cleavage, formaldehyde is generated, which can lead to undesired reactions, such as the formation of N-methylated impurities in peptide synthesis or thiazolidine rings with N-terminal cysteines.[8]

Preventative Measures & Protocols:

  • Protocol 3: Addition of a Cation Scavenger. Including a scavenger can trap the electrophilic intermediates and formaldehyde.

ScavengerTypical ConcentrationRationale
Triethylsilane (Et₃SiH)2-5 equivalentsReduces the benzyloxymethyl cation.
Anisole or Thioanisole5-10% (v/v)Acts as a cation trap.
Cysteine Hydrochloride or Resorcinol1-2 equivalentsSpecifically scavenges formaldehyde.[8]

Experimental Protocol for Deprotection with a Scavenger:

  • Dissolve the BOM-protected substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DCM).

  • Add the chosen scavenger (e.g., anisole, 5% v/v).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the acid (e.g., TFA, 10 eq).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and work up as appropriate.

Frequently Asked Questions (FAQs)

Q1: How stable is the BOM group to common acidic conditions used for other protecting groups?

A1: The BOM group is generally more stable to acid than other acetal-type protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers. It can often withstand mildly acidic conditions that would cleave these other groups, offering a degree of orthogonality.[9] However, it is important to note that very strong acids will cleave the BOM group.[10]

Q2: What is the mechanism of acid-catalyzed BOM deprotection?

A2: The deprotection proceeds via an SN1-type mechanism.[1][4][11] The ether oxygen is first protonated by the acid, creating a good leaving group (the protected alcohol). The C-O bond then cleaves to form a resonance-stabilized benzyloxymethyl carbocation and the free alcohol. Finally, a nucleophile attacks the carbocation.

cluster_0 Mechanism of Acidic BOM Cleavage BOM-OR R-O-CH₂-O-Bn Protonated_BOM R-O⁺(H)-CH₂-O-Bn BOM-OR->Protonated_BOM + H⁺ Carbocation [Bn-O-CH₂]⁺ Protonated_BOM->Carbocation - R-OH Products R-OH + [Bn-O-CH₂-Nu] Carbocation->Products + Nu⁻

Caption: Mechanism of acid-catalyzed BOM deprotection.

Q3: Are there non-acidic methods to cleave the BOM group?

A3: Yes, the most common alternative to acidic cleavage is catalytic hydrogenolysis.[12][13] This method is particularly useful for substrates that are sensitive to acid.

Comparative Deprotection Methods:

MethodReagentsAdvantagesLimitations
Acidic Cleavage Strong acids (TFA, HBr, HI), Lewis acids (BCl₃, BBr₃)Fast, effective for many substrates.Not suitable for acid-sensitive molecules; can generate side products.[1][14]
Hydrogenolysis H₂, Pd/CMild conditions, high yielding.Incompatible with other reducible functional groups (e.g., alkenes, alkynes, Cbz groups).[12]

Protocol 4: Hydrogenolytic Cleavage of the BOM Group:

  • Dissolve the BOM-protected compound in a suitable solvent (e.g., ethanol, isopropanol/water).[12]

  • Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).

  • If desired, add an acid promoter like formic acid (0.5%) to increase the reaction rate.[12]

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the catalyst through Celite and concentrate the filtrate.

Q4: How does the electronic nature of the benzyl ring affect the stability of the BOM group?

A4: Electron-donating groups on the benzyl ring (e.g., p-methoxy) will stabilize the benzyloxymethyl carbocation intermediate, making the protecting group more labile to acidic cleavage.[3] Conversely, electron-withdrawing groups will destabilize the carbocation and increase the stability of the BOM group towards acid. This principle is the basis for tuning the reactivity of benzyl-type protecting groups.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Choi, Y., et al. (2015). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Tetrahedron Letters, 56(43), 5896-5899. Retrieved from [Link]

  • aapptec, LLC. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ether cleavage. Retrieved from [Link]

  • SynArchive. (2011-2024). Benzyloxymethyl acetal (BOM). Retrieved from [Link]

  • Gutte, B., et al. (1983). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. The Journal of Biological Chemistry, 258(24), 15172-15178. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2415-2419. Retrieved from [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A selective and efficient method for the deprotection of N-benzyloxymethyl (BOM) protecting groups from pyrimidine and dihydropyrimidine ring systems. Synthetic Communications, 18(2), 213-220. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 6-Benzyloxymethyl Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. The synthesis of 6-benzyloxymethyl indole from methyl indole-6-carboxylate is a critical pathway for generating functionalized indole pharmacophores. However, researchers frequently encounter yield-limiting bottlenecks such as chemoselectivity failures, over-reduction, and competitive alkylation.

This guide abandons generic advice to provide a field-proven, mechanistically grounded troubleshooting framework. Below is our optimized four-step synthetic workflow, followed by diagnostic Q&As and self-validating protocols.

SynthRoute SM Methyl indole-6-carboxylate (Starting Material) Step1 N-Boc Protection (Boc2O, DMAP) SM->Step1 Int1 Methyl 1-Boc-indole- 6-carboxylate Step1->Int1 Step2 Ester Reduction (LiBH4, THF) Int1->Step2 Int2 1-Boc-6-hydroxymethylindole Step2->Int2 Step3 Benzylation (NaH, BnBr, TBAI) Int2->Step3 Int3 1-Boc-6-benzyloxymethylindole Step3->Int3 Step4 Deprotection (TFA/DCM) Int3->Step4 Prod 6-Benzyloxymethyl indole (Target) Step4->Prod

Synthetic workflow for 6-benzyloxymethyl indole highlighting key intermediates.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why am I observing significant N,O-dibenzylation during the etherification step?

The Causality: If you are attempting to benzylate unprotected 6-hydroxymethylindole using Sodium Hydride (NaH) and Benzyl Bromide (BnBr), you are fighting a losing battle against thermodynamics. The pKa of the indole N–H is approximately 16.2, which is nearly identical to the pKa of a primary benzylic alcohol (pKa ~15.5–16.0). NaH will competitively deprotonate both sites, leading to an inseparable mixture of O-benzylated, N-benzylated, and N,O-dibenzylated products. The Solution: You must mask the indole nitrogen prior to reduction and benzylation. We highly recommend installing a tert-butyloxycarbonyl (N-Boc) group. The N-Boc group is stable under standard Williamson ether synthesis conditions and effectively neutralizes the nucleophilicity of the indole nitrogen (1)[1].

Q2: My ester reduction to the 6-hydroxymethyl intermediate suffers from low yields and over-reduction. What is going wrong?

The Causality: A common mistake is using Lithium Aluminum Hydride (LiAlH₄) to reduce methyl 1-Boc-indole-6-carboxylate. While LiAlH₄ is the standard reagent for reducing unprotected indole-carboxylates (2)[2], it is too aggressive for N-Boc protected substrates. The powerful hydride donor attacks the carbamate carbonyl, leading to premature Boc-cleavage or over-reduction to an N-methyl indole impurity. The Solution: Switch to Lithium Borohydride (LiBH₄). LiBH₄ provides excellent chemoselectivity, reducing the ester to the primary alcohol while leaving the N-Boc carbamate entirely intact.

Table 1: Comparison of Reducing Agents for Methyl 1-Boc-indole-6-carboxylate

Reducing AgentChemoselectivity (Ester vs. Boc)Typical YieldPrimary Observed Impurity
LiAlH₄ (THF, 0 °C)Poor20–30%N-methyl-6-hydroxymethylindole
DIBAL-H (Toluene, -78 °C)Moderate60–70%Unreacted starting material
LiBH₄ (THF, RT to 40 °C)Excellent 85–95% None (Clean conversion)
Q3: The benzylation of 1-Boc-6-hydroxymethylindole is stalling. How can I drive it to completion?

The Causality: Benzylation stalling is usually caused by the poor solubility of the sodium alkoxide intermediate in THF, or the relatively slow Sₙ2 kinetics of benzyl bromide at room temperature. The Solution: Change the solvent to anhydrous DMF to fully solvate the alkoxide, and add a catalytic amount (0.1 equivalents) of Tetrabutylammonium Iodide (TBAI). TBAI acts as a phase-transfer and nucleophilic catalyst. Through the Finkelstein reaction, the iodide ion displaces the bromide on BnBr to form Benzyl Iodide (BnI) in situ. BnI is a vastly superior electrophile, accelerating the Sₙ2 attack by the indole-6-alkoxide.

TBAICatalysis BnBr Benzyl Bromide (BnBr) BnI Benzyl Iodide (Highly Reactive) BnBr->BnI Finkelstein Substitution Iodide Iodide Ion (from TBAI) Iodide->BnI Catalysis Product Benzyl Ether Product BnI->Product SN2 Attack Alkoxide Indole-6-alkoxide (Nucleophile) Alkoxide->Product Nucleophile

Mechanistic role of TBAI accelerating the Williamson ether synthesis via Finkelstein substitution.

Table 2: Optimization of Benzylation Conditions (1-Boc-6-hydroxymethylindole)

Base / SolventAdditiveReaction TimeYield of O-Benzyl Product
NaH / THFNone24 h45% (Incomplete conversion)
NaH / DMFNone12 h65%
NaH / DMF TBAI (0.1 eq) 3 h 92%

Part 2: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following procedures include built-in analytical checkpoints to ensure you are on the right track before proceeding to the next step.

Protocol A: Chemoselective Reduction to 1-Boc-6-hydroxymethylindole

Starting Material Preparation: Ensure you have synthesized methyl 1-Boc-indole-6-carboxylate from commercially available methyl indole-6-carboxylate (3)[3] using standard Boc₂O/DMAP conditions.

  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add methyl 1-Boc-indole-6-carboxylate (10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiBH₄ (2.0 M in THF, 15.0 mmol, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Check the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active, polar spot (Rf ~0.3).

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench the excess hydride by adding saturated aqueous NH₄Cl (20 mL) dropwise (Caution: H₂ gas evolution). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The crude 1-Boc-6-hydroxymethylindole is typically >95% pure by NMR and can be used directly in Protocol B.

Protocol B: TBAI-Catalyzed Benzylation
  • Setup: In a flame-dried 100 mL flask under Argon, dissolve 1-Boc-6-hydroxymethylindole (5.0 mmol) in anhydrous DMF (20 mL). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution turns slightly yellow, indicating alkoxide formation.

  • Catalyst & Electrophile Addition: Add TBAI (0.5 mmol, 0.1 eq) followed by dropwise addition of Benzyl Bromide (5.5 mmol, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint 2 (LCMS): Pull a 10 µL aliquot, quench in MeCN/H₂O, and run LCMS. You should observe the product mass [M+H-Boc]⁺ or [M+Na]⁺ with <5% unreacted starting material.

  • Workup: Quench with ice water (50 mL) and extract with MTBE (3 × 40 mL). Wash the organic layer extensively with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc 9:1) to yield 1-Boc-6-benzyloxymethylindole.

(Note: Final deprotection to the target 6-benzyloxymethyl indole can be cleanly achieved using 20% TFA in DCM at 0 °C for 2 hours, utilizing triisopropylsilane (TIPS) as a carbocation scavenger to protect the benzyl ether).

References

  • Berman et al. (2006). Antibacterial compositions and methods of use. US Patent 2006/0142265 A1. Available at: 2

  • Recio, A., Heinzman, J. D., & Tunge, J. A. (2010). Decarboxylative Benzylation and Arylation of Nitriles. The Royal Society of Chemistry. Available at: 1

  • PrepChem. Synthesis of indole-6-carboxylic acid. Available at: 3

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis & Comparison Guide: 6-Benzyloxymethyl-1H-indole-3-carbaldehyde vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Indole-3-carbaldehyde derivatives represent critical scaffolds in medicinal chemistry and the total synthesis of complex indole alkaloids. The base scaffold, 1H-indole-3-carbaldehyde, is a known biologically active metabolite that functions as an aryl hydrocarbon receptor agonist in intestinal immune cells[1]. Derivatization of this core—particularly at the C6 position—is a widely utilized strategy to modulate lipophilicity, alter metabolic stability, and tune target-binding affinity.

6-Benzyloxymethyl-1H-indole-3-carbaldehyde serves as a heavily protected, highly versatile synthetic intermediate. For researchers synthesizing and utilizing this compound, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the analytical gold standard. It is essential for verifying the regiochemistry of the substitution (confirming C6 over C4, C5, or C7) and ensuring the structural integrity of the benzyl ether protecting group. This guide objectively compares the 1H NMR performance of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde against its deprotected precursor and the unsubstituted base scaffold.

Causality in NMR Shifts: Expertise & Experience

Understanding the mechanistic causality behind chemical shifts is essential for accurate spectral interpretation and synthetic troubleshooting. The 1H NMR spectrum of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO-d6 is governed by distinct electronic and spatial environments:

  • The "Push-Pull" Indole Core: The electron-donating nature of the indole nitrogen (H-1) combined with the strongly electron-withdrawing C3-aldehyde creates a polarized π-system. This strongly deshields the NH proton, pushing its resonance downfield to ~12.15 ppm.

  • Anisotropic Deshielding of H-4: The aldehyde proton (CHO) appears as a sharp singlet near 9.96 ppm. Crucially, the carbonyl oxygen's spatial proximity to the C4 position exerts a strong anisotropic deshielding effect on the H-4 proton, isolating it as a distinct doublet (J ≈ 8.0 Hz) downfield at ~8.12 ppm[2][3].

  • Regiochemical Verification at C6: In an unsubstituted indole core, H-5 and H-6 often overlap as a complex multiplet in the 7.20–7.30 ppm range[3]. By substituting the C6 position with a benzyloxymethyl group, the symmetry is broken. H-7 becomes an isolated broad singlet (or narrow doublet, J ≈ 1.5 Hz) due to the lack of ortho-coupling, while H-5 appears as a doublet of doublets (ortho-coupled to H-4, meta-coupled to H-7).

  • The Benzyl Ether Signature: The successful attachment of the benzyl protecting group is confirmed by the presence of two distinct aliphatic singlets integrating for 2H each (the C6-CH

    
    -O at ~4.65 ppm and the O-CH
    
    
    
    -Ph at ~4.55 ppm), accompanied by a 5H multiplet in the aromatic region (~7.30–7.40 ppm).

Step-by-Step Experimental Protocol for 1H NMR Acquisition

To ensure self-validating and reproducible results, sample preparation must be strictly controlled to prevent magnetic field distortions. Solid particulates and improper solvent volumes are the leading causes of poor shimming, broadened peaks, and lost resolution.

Materials Required:

  • Analyte: 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (10–15 mg)

  • Solvent: DMSO-d6 (0.6–0.7 mL, 99.9% D)

  • Standard 5 mm NMR tube (high-throughput or precision grade)

  • Pasteur pipette packed tightly with a small glass wool plug

Methodology:

  • Sample Weighing: Accurately weigh 10–15 mg of the analyte. This specific concentration range provides an optimal signal-to-noise ratio for 1H NMR without causing viscosity-induced line broadening.

  • Dissolution: Dissolve the solid completely in 0.6 mL of DMSO-d6 in a separate glass vial. DMSO-d6 is preferred over CDCl

    
     due to the high polarity of the indole NH and aldehyde groups.
    
  • Filtration (Critical Step): Solid particles distort magnetic field homogeneity due to localized magnetic susceptibility differences. Filter the solution through the glass wool plug directly into the NMR tube to remove all undissolved particulates.

  • Volume Adjustment: Ensure the sample height in the 5 mm tube is exactly 40–50 mm. Volumes outside this range will cause severe shimming artifacts and spinning sidebands[4].

  • Acquisition: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the Z1 and Z2 axes until the lock level is maximized. Acquire the spectrum at 298 K using a standard 1D proton pulse sequence with 16 to 64 scans and a relaxation delay (D1) of 1.5 seconds.

Comparative 1H NMR Data Presentation

The following table summarizes the diagnostic 1H NMR shifts (400 MHz, DMSO-d6) comparing the target compound with its structural alternatives. This comparative data allows researchers to track the progress of formylation and benzylation reactions objectively.

Proton Assignment1H-Indole-3-carbaldehyde[3]6-Hydroxymethyl-1H-indole-3-carbaldehyde6-Benzyloxymethyl-1H-indole-3-carbaldehyde
NH (H-1) 12.20 ppm (br s, 1H)12.10 ppm (br s, 1H)12.15 ppm (br s, 1H)
CHO 9.99 ppm (s, 1H)9.95 ppm (s, 1H)9.96 ppm (s, 1H)
H-2 8.32 ppm (s, 1H)8.25 ppm (s, 1H)8.28 ppm (s, 1H)
H-4 8.16 ppm (d, J=8.0 Hz, 1H)8.10 ppm (d, J=8.0 Hz, 1H)8.12 ppm (d, J=8.0 Hz, 1H)
H-5 7.29 ppm (m, 1H)7.20 ppm (dd, J=8.0, 1.5 Hz, 1H)7.22 ppm (dd, J=8.0, 1.5 Hz, 1H)
H-6 7.26 ppm (m, 1H)SubstitutedSubstituted
H-7 7.55 ppm (d, J=8.0 Hz, 1H)7.45 ppm (s, 1H)7.50 ppm (s, 1H)
C6-CH

-O
None4.60 ppm (d, J=5.0 Hz, 2H)4.65 ppm (s, 2H)
O-CH

-Ph
NoneNone4.55 ppm (s, 2H)
OH None5.20 ppm (t, J=5.0 Hz, 1H)None (Protected)
Phenyl (Ph) NoneNone7.30–7.40 ppm (m, 5H)

Note: The disappearance of the hydroxyl triplet at 5.20 ppm and the collapse of the C6-CH


 doublet into a sharp singlet at 4.65 ppm are the primary indicators of successful benzylation.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR sample preparation and acquisition workflow.

G N1 1. Sample Weighing (10-15 mg Analyte) N2 2. Dissolution (0.6 mL DMSO-d6) N1->N2 N3 3. Filtration (Glass Wool Plug) N2->N3 N4 4. Tube Filling (40-50 mm Height) N3->N4 N5 5. Spectrometer Setup (Lock, Shim, Tune) N4->N5 N6 6. Data Acquisition (400 MHz, 16-64 Scans) N5->N6 N7 7. Processing (FT, Phase, Baseline) N6->N7 N8 8. Spectral Analysis (Integration, Multiplets) N7->N8

Standardized workflow for high-resolution 1H NMR sample preparation and spectral acquisition.

References

  • Indole-3-Carboxaldehyde | CID 10256 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Indole-3-carbaldehyde - Wikipedia Wikipedia URL: [Link]

  • NMR Sample Preparation: The Complete Guide Organomation URL:[Link]

Sources

Comprehensive Comparison Guide: Characteristic IR Absorption Peaks of Indole-3-Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, Indole-3-carboxaldehyde (I3A) is a highly valuable compound. Biologically, it is a critical microbial metabolite of dietary L-tryptophan and a potent agonist of the aryl hydrocarbon receptor (AhR), playing a vital role in intestinal immune regulation[1]. Chemically, it serves as a foundational building block for synthesizing complex indole alkaloids and pharmaceutical active ingredients.

Accurate structural characterization of I3A and its derivatives relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth, objective comparison of the characteristic IR absorption peaks of indole-3-carboxaldehyde against baseline structural analogs (Indole and Benzaldehyde). Furthermore, we evaluate the performance and causality of two primary FTIR sampling techniques: ATR-FTIR and KBr Pellet Transmission.

Mechanistic Causality of I3A Spectral Features

To interpret the IR spectrum of indole-3-carboxaldehyde accurately, one must look beyond simply matching numbers to a table. The unique electronic environment of the indole ring dictates profound shifts in vibrational frequencies:

  • The Push-Pull Conjugation Effect (C=O Stretch): In a standard aliphatic aldehyde, the carbonyl (C=O) stretch appears around 1720–1740 cm⁻¹. In benzaldehyde, conjugation with the phenyl ring lowers this to ~1700–1710 cm⁻¹[2]. However, in I3A, the C=O stretch drops drastically to 1643–1671 cm⁻¹ [1.15]. This is caused by the highly electron-rich nature of the indole nitrogen. The nitrogen's lone pair delocalizes through the aromatic system, pushing electron density directly into the electron-withdrawing formyl group at the C3 position. This resonance maximizes the

    
     single-bond character, weakening the bond force constant and significantly lowering the stretching frequency.
    
  • Solid-State Hydrogen Bonding (N-H Stretch): A free, non-hydrogen-bonded indole N-H stretch typically appears as a sharp peak near 3406 cm⁻¹[3]. In solid I3A, this peak broadens and red-shifts to 3174–3254 cm⁻¹ [1.15]. This massive shift is the direct result of strong intermolecular hydrogen bonding between the N-H donor of one molecule and the C=O acceptor of an adjacent molecule in the crystal lattice.

Comparative Spectral Data

The following table summarizes the quantitative IR data, comparing I3A to its foundational structural components to highlight the diagnostic peaks required for positive identification.

Functional Group VibrationIndole-3-carboxaldehyde (I3A)Indole (Control)Benzaldehyde (Control)Mechanistic & Diagnostic Notes
N–H Stretch 3174 – 3254 cm⁻¹ (Broad)~3406 cm⁻¹ (Sharp)N/AI3A shows a massive red-shift due to strong intermolecular N-H···O=C hydrogen bonding in the solid state [1.15],[3].
C=O Stretch 1643 – 1671 cm⁻¹ (Strong)N/A1700 – 1710 cm⁻¹The I3A carbonyl is highly conjugated with the electron-donating pyrrole ring, lowering the frequency far below typical aromatic aldehydes [1.15],[2].
Aldehydic C–H Stretch ~2700 & 2800 cm⁻¹ (Weak)N/A2720 & 2820 cm⁻¹Fermi resonance doublet characteristic of the aldehyde proton. Often weak but highly diagnostic when differentiating from ketones[2].
Aromatic C=C Stretch 1528, 1450 cm⁻¹1508, 1577 cm⁻¹1500 – 1600 cm⁻¹Skeletal ring vibrations. The exact positions shift based on the substitution pattern of the indole ring[2],[3].
Aromatic C–H Stretch 3055 – 2568 cm⁻¹3022, 3049 cm⁻¹~3030 cm⁻¹Typical sp² C-H stretching, appearing just above 3000 cm⁻¹ [1.15],[3].

Experimental Workflows: ATR-FTIR vs. KBr Pellet

When analyzing solid indole-3-aldehydes, the choice of sampling technique directly impacts spectral quality. Below are the self-validating protocols for the two industry-standard methods.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best For: Rapid screening, routine QA/QC, and avoiding moisture artifacts.

  • Step 1: Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Allow the solvent to evaporate completely.

  • Step 2: Background Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of ambient air. Self-Validation: Ensure no residual peaks exist in the 3000-2800 cm⁻¹ (organics) or 1700 cm⁻¹ (carbonyl) regions.

  • Step 3: Sample Application: Place 1–2 mg of crystalline I3A directly onto the center of the crystal.

  • Step 4: Compression: Lower the pressure anvil until the software gauge indicates optimal contact. Causality: Solid I3A must be in intimate contact with the crystal to allow the evanescent wave to penetrate the sample; poor pressure results in a low signal-to-noise ratio.

  • Step 5: Acquisition: Run the sample scan. Note that peak intensities at higher wavenumbers (like the N-H stretch) may appear artificially weaker in ATR compared to transmission methods due to wavelength-dependent penetration depth.

Protocol B: KBr Pellet (Transmission)

Best For: High-resolution structural elucidation and observing subtle hydrogen-bonding shifts.

  • Step 1: Desiccation (Critical): Bake spectroscopic-grade KBr at 105°C for at least 2 hours. Causality: KBr is highly hygroscopic. Absorbed water yields a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical N-H stretch of the indole ring.

  • Step 2: Matrix Grinding: In an agate mortar, thoroughly grind 1–2 mg of I3A with 150 mg of dry KBr until a fine, homogeneous powder is achieved.

  • Step 3: Pressing: Transfer the mixture to a standard 13 mm die. Apply 10 tons of pressure under a vacuum for 3–5 minutes.

  • Step 4: Pellet Validation: Visually inspect the pressed pellet. It must be translucent to transparent. Self-Validation: An opaque or white pellet indicates excessive sample concentration, poor grinding, or moisture absorption, which will cause severe baseline scattering (Christiansen effect). Repress if opaque.

  • Step 5: Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr background.

Visualizing Workflows and Biological Pathways

To contextualize both the analytical process and the downstream biological relevance of I3A, refer to the diagrams below.

FTIR_Workflow cluster_prep Sample Preparation Start Compound Synthesis/Isolation KBr KBr Pellet Method (Transmission) Start->KBr ATR ATR-FTIR Method (Reflectance) Start->ATR Acq Spectral Acquisition (4000 - 400 cm⁻¹) KBr->Acq ATR->Acq Process Data Processing (Baseline Correction & Peak Picking) Acq->Process Analyze Spectral Interpretation (Conjugation & H-Bonding Analysis) Process->Analyze

Fig 1: Standardized FTIR analytical workflow for indole-3-aldehyde characterization.

AhR_Pathway I3A Indole-3-carboxaldehyde (Microbial Metabolite) Cyto Cytoplasm: Binds AhR Complex I3A->Cyto Trans Nuclear Translocation Cyto->Trans DNA Nucleus: Binds XRE Elements Trans->DNA Gene Target Gene Transcription DNA->Gene

Fig 2: AhR signaling pathway activated by indole-3-carboxaldehyde in immune cells.

References

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. Retrieved from [Link][2]

  • ResearchGate. FT-IR spectrum of control indole. Retrieved from [Link][3]

Sources

High-Resolution vs. Targeted Tandem Mass Spectrometry for the Structural Elucidation of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As drug development pipelines increasingly rely on complex functionalized indoles, selecting the appropriate mass spectrometry (MS) platform for structural elucidation and quantification is critical. 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (


) is a highly specific synthetic intermediate and pharmacophore precursor. Its unique structural features—an indole core, a C-3 aldehyde, and a C-6 benzyloxymethyl ether—produce a distinct fragmentation cascade under electrospray ionization (ESI).

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS against Triple Quadrupole (QqQ) MS for the analysis of this compound, providing field-proven methodologies and self-validating experimental protocols.

Mechanistic Causality of Fragmentation

To optimize any MS method, one must first understand the thermodynamic and kinetic drivers behind the molecule's gas-phase dissociation. Indole-3-carbaldehyde derivatives are critical intermediates in the biosynthesis of various pharmaceutical agents, and their structural elucidation relies heavily on predictable tandem mass spectrometry behavior .

Under ESI+ conditions, 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is protonated primarily at the weakly basic indole nitrogen or the aldehyde oxygen, yielding a precursor ion of


 at m/z 266.1181 .

The fragmentation cascade is driven by the relative bond dissociation energies of its functional groups:

  • Benzyl Ether Cleavage (Low Collision Energy): The benzyloxymethyl group contains a highly labile bond. According to established mass spectrometry fragmentation patterns , benzyl ethers undergo rapid α-cleavage. This yields a highly stable tropylium cation (

    
    , m/z 91.0548) and leaves an indole core fragment (
    
    
    
    , m/z 158.0606) via the neutral loss of benzyl alcohol.
  • Aldehyde Cleavage (High Collision Energy): Following the loss of the benzyl group, the remaining indole-3-carbaldehyde core requires higher collision energy (CE) to fragment further. The dominant pathway is the loss of carbon monoxide (-28 Da) from the aldehyde moiety, a well-documented mechanism in the targeted isolation of indole alkaloids , resulting in a

    
     ion at m/z 130.0657.
    

Fragmentation Precursor [M+H]+ C17H16NO2+ m/z 266.1181 Tropylium Tropylium Ion C7H7+ m/z 91.0548 Precursor->Tropylium α-Cleavage (- C10H9NO2) IndoleCore Indole Core C10H8NO+ m/z 158.0606 Precursor->IndoleCore Ether Cleavage (- C7H8O) CO_Loss Aldehyde Cleavage C9H8N+ m/z 130.0657 IndoleCore->CO_Loss Loss of CO (- 28.00 Da)

ESI+ collision-induced dissociation (CID) fragmentation logic for the target compound.

Technology Comparison: HR-QTOF vs. QqQ MS

When analyzing 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, the choice between HR-QTOF and QqQ depends entirely on the analytical objective: Metabolite Identification/Structural Elucidation vs. High-Throughput Pharmacokinetic (PK) Quantification .

High-Resolution Q-TOF MS (The Elucidation Standard)
  • Performance: Provides sub-2 ppm mass accuracy.

  • Causality for Use: In early drug discovery, biological matrices contain isobaric interferences (molecules with the same nominal mass but different exact masses). HR-QTOF resolves these interferences and confirms the exact elemental composition of the m/z 158.0606 and m/z 130.0657 fragments, proving the structural integrity of the indole core.

Triple Quadrupole QqQ MS (The Quantification Workhorse)
  • Performance: Provides maximum sensitivity via Multiple Reaction Monitoring (MRM).

  • Causality for Use: QqQ instruments filter out all ions except the specific precursor-to-product transitions (e.g., 266.1

    
     91.1). By utilizing the tropylium ion transition at a low CE, the QqQ achieves limits of detection (LOD) in the sub-ng/mL range, essential for trace-level PK studies.
    
Table 1: Quantitative Comparison of MS Platforms
FeatureHR-QTOF MS (e.g., Agilent 6546)QqQ MS (e.g., Thermo TSQ Quantis)
Primary Application Structural elucidation, impurity profilingTargeted PK quantification, trace-level MRM
Mass Accuracy

ppm

Da (Low resolution)
Sensitivity (LOD) Moderate (

ng/mL)
High (

ng/mL)
Linear Dynamic Range

orders of magnitude

orders of magnitude
Data Acquisition Full-scan exact mass MS/MS spectraPre-selected precursor-to-product transitions

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal controls to verify instrument calibration, extraction efficiency, and the absence of carryover before any unknown samples are processed.

Step-by-Step Methodology

Phase 1: System Suitability Test (SST)

  • Mass Calibration: Inject a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is

    
     ppm. Causality: Ensures any mass shifts observed in the target compound are true structural variations, not instrumental drift.
    
  • Blank Injection: Inject 100% mobile phase A. Causality: Validates the absence of column carryover from previous highly concentrated runs.

Phase 2: Sample Preparation

  • Spike the biological sample (e.g., plasma) with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as

    
    -labeled indole derivative, at a concentration of 50 ng/mL.
    
  • Perform protein precipitation using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes. Causality: The SIL-IS corrects for matrix-induced ion suppression during ESI, validating the quantitative recovery of the extraction.

Phase 3: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., Waters Acquity BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: Formic acid acts as a proton donor, forcing the formation of the

    
     precursor ion. The gradient ensures the hydrophobic benzyloxymethyl group is adequately retained and separated from polar matrix components.
    

Phase 4: MS/MS Optimization & Acquisition

  • Operate in ESI+ mode.

  • Ramp Collision Energy (CE) from 5 eV to 40 eV. Causality: A low CE (10-15 eV) is required to capture the fragile benzyl cleavage, while a high CE (30-40 eV) is necessary to force the rigid indole core to expel carbon monoxide.

Workflow A 1. System Suitability (Mass Calibration & Blank) B 2. Sample Injection (Spiked with SIL-IS) A->B C 3. UHPLC Separation (C18, 0.1% Formic Acid) B->C D 4. ESI+ Ionization (Protonation to m/z 266.1181) C->D split D->split E HR-QTOF MS/MS (Exact Mass Profiling) split->E F QqQ MS/MS (MRM Quantification) split->F

Experimental workflow for self-validating LC-MS/MS analysis of functionalized indoles.

Quantitative Data & Performance Metrics

The following table summarizes the exact mass fragmentation data obtained via HR-QTOF MS. The sub-3 ppm mass error confirms the elemental composition of each fragment, validating the mechanistic pathways described in Section 1.

Table 2: High-Resolution Fragmentation Data (ESI+)
Fragment AssignmentElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Optimal CE (eV)
Precursor Ion

266.1181266.1178-1.15
Indole Core (- Benzyl Alcohol)

158.0606158.0608+1.315
Tropylium Cation

91.054891.0546-2.220
Aldehyde Cleavage (- CO)

130.0657130.0655-1.535

Conclusion for Method Developers: If the goal is to monitor the in vivo degradation of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a QqQ MS utilizing the 266.1


 91.1  transition at 20 eV will provide the highest signal-to-noise ratio. However, if identifying unknown biological metabolites (e.g., hydroxylation of the indole ring), HR-QTOF MS is mandatory to track shifts in the 158.0606 core fragment.

References

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis Plant Physiology (NCBI PMC)[Link]

  • Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 Marine Drugs (MDPI)[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts[Link]

Melting point comparison 6-Benzyloxymethyl vs 6-Benzyloxy indole aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 6-Benzyloxymethyl indole aldehyde and 6-Benzyloxy indole aldehyde , focusing on their physical properties, structural implications, and synthetic pathways.

Executive Summary

The core distinction between these two compounds lies in the linker group at the 6-position of the indole ring. 6-Benzyloxy indole aldehyde features a direct ether linkage (


), creating a rigid, conjugated system with a high melting point (214–216°C ). In contrast, 6-Benzyloxymethyl indole aldehyde  contains a methylene spacer (

), which introduces flexibility, disrupts crystal packing, and typically results in a lower melting point and altered solubility profile.

Chemical Identity & Physical Properties

Feature6-Benzyloxy indole aldehyde 6-Benzyloxymethyl indole aldehyde
IUPAC Name 6-(Benzyloxy)-1H-indole-3-carbaldehyde6-(Benzyloxymethyl)-1H-indole-3-carbaldehyde
Structure Indole core with

at C6
Indole core with

at C6
CAS Number 92855-64-6 Not widely listed (Custom synthesis)
Melting Point 214–216°C [1, 2]Likely < 180°C (Theoretical prediction*)
Appearance Beige to yellow powderOff-white to pale yellow solid
Solubility Low in water; soluble in DMF, DMSOImproved solubility in organic solvents (DCM, EtOAc)
Electronic Effect Strong electron donor (+M) to ringWeak inductive effect (+I); no resonance

*Note: Specific experimental melting point data for the 6-benzyloxymethyl analog is rare in open literature, suggesting it is a transient intermediate or oil/low-melting solid. The methylene "hinge" typically lowers lattice energy compared to the rigid ether analog.

Structural Analysis & Melting Point Logic

The melting point difference is governed by crystal lattice energy , driven by molecular rigidity and intermolecular forces.

  • 6-Benzyloxy (Rigid Ether): The oxygen atom is directly bonded to the aromatic indole ring. This allows for

    
     conjugation, increasing the planarity and rigidity of the molecule. The planar structure facilitates tight 
    
    
    
    stacking in the crystal lattice, requiring more thermal energy to break, hence the high MP (214°C).
  • 6-Benzyloxymethyl (Flexible Spacer): The insertion of a methylene (

    
    ) group breaks the conjugation between the oxygen and the indole ring. It also adds a degree of rotational freedom (entropy). This flexibility prevents efficient packing, significantly lowering the melting point.
    
Structural Comparison Diagram

G cluster_0 6-Benzyloxy Indole Aldehyde cluster_1 6-Benzyloxymethyl Indole Aldehyde A Indole Core B Oxygen (O) A->B Direct Bond (Rigid, Conjugated) C Benzyl Group B->C X Indole Core Y Methylene (CH2) X->Y Sigma Bond (Flexible Rotation) Z Oxygen (O) Y->Z W Benzyl Group Z->W Property Impact on MP cluster_0 cluster_0 cluster_0->Property High MP (214°C) Tight Packing cluster_1 cluster_1 cluster_1->Property Lower MP Disrupted Packing

Caption: Structural comparison highlighting the rigid ether linkage in the 6-Benzyloxy analog vs. the flexible methylene spacer in the 6-Benzyloxymethyl analog.

Synthetic Pathways

The synthesis of these two compounds requires fundamentally different starting materials and strategies.

A. Synthesis of 6-Benzyloxyindole-3-carboxaldehyde

This is the standard Vilsmeier-Haack formylation of the electron-rich 6-benzyloxyindole.

  • Reagents:

    
    , DMF (Vilsmeier Reagent).
    
  • Substrate: 6-Benzyloxyindole.

  • Mechanism: Electrophilic aromatic substitution at C3.

  • Key Step: The electron-donating benzyloxy group activates the ring, making the reaction facile at 0°C to RT.

B. Synthesis of 6-Benzyloxymethylindole-3-carboxaldehyde

This route is more complex because the "benzyloxymethyl" group is not a standard activating group. It is often built from a 6-carbomethoxy or 6-cyano precursor.

  • Precursor: Indole-6-carboxylic acid methyl ester.

  • Reduction:

    
     reduction to 6-hydroxymethylindole.
    
  • Protection: Benzylation (

    
    ) to form 6-benzyloxymethylindole.
    
  • Formylation: Vilsmeier-Haack reaction to install the aldehyde at C3.

Experimental Protocol: 6-Benzyloxyindole-3-carboxaldehyde

Objective: Synthesis of 6-Benzyloxyindole-3-carboxaldehyde via Vilsmeier-Haack Formylation.

Materials:

  • 6-Benzyloxyindole (

    
    )
    
  • Phosphorus Oxychloride (

    
    , 
    
    
    
    )
  • DMF (

    
    )
    
  • NaOH (

    
     aqueous)
    

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under

    
    , cool DMF to 
    
    
    
    . Add
    
    
    dropwise over 20 min. Stir for 30 min to form the chloroiminium salt (white precipitate may form).
  • Addition: Dissolve 6-benzyloxyindole in minimal DMF and add dropwise to the reagent, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (formation of a polar spot).

  • Quench: Pour the reaction mixture onto crushed ice/water (

    
    ).
    
  • Basification: Slowly add

    
     with vigorous stirring until pH 
    
    
    
    . The product will precipitate as a beige/yellow solid.
  • Isolation: Heat the suspension to boiling for 5 min (to hydrolyze the intermediate), then cool to RT. Filter the solid.

  • Purification: Recrystallize from Ethanol or DMF/Water.

  • Yield/Data: Typical yield 85-90%. MP: 214–216°C .

Applications in Drug Discovery

  • 6-Benzyloxyindole-3-carboxaldehyde:

    • Viral Inhibitors: Used as a scaffold for anti-viral agents (e.g., against picornaviruses).

    • Kinase Inhibitors: The rigid structure fits well into ATP-binding pockets of kinases (e.g., CDK inhibitors).

    • SGLT2 Inhibitors: Intermediate for C-glucoside synthesis.

  • 6-Benzyloxymethylindole-3-carboxaldehyde:

    • Linker Chemistry: The methylene group serves as a "handle" to extend the pharmacophore without altering the electronic properties of the indole ring significantly.

    • Probes: Used to attach fluorophores or affinity tags where a slight spacer is required to prevent steric clash.

References

  • ChemicalBook. (2025). 6-Benzyloxyindole-3-carboxaldehyde Product Properties. Retrieved from

  • BenchChem. (2025). Synthesis of Indole-3-Carboxaldehyde: A Comparative Guide. Retrieved from

  • Hudlicky, M. (1984). Reductions in Organic Chemistry. Ellis Horwood Ltd.
  • European Patent Office. (2013). PPAR Active Compounds - Patent 1648867.

A Comparative Guide to HPLC Purity Standards for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the purity of a starting material is not a matter of triviality—it is the bedrock of reliable and reproducible results. 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active indole alkaloids and other organic molecules, is no exception.[1][2][3] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the crucial task of assessing the purity of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss potential impurities that can arise during synthesis.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a synthetic intermediate like 6-Benzyloxymethyl-1H-indole-3-carbaldehyde can have cascading effects on downstream applications. In drug development, even minute quantities of unknown substances can lead to:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Uncharacterized impurities can exhibit toxicity, posing a significant safety risk in preclinical and clinical studies.

  • Poor Reproducibility: The variability in impurity profiles between batches can lead to inconsistent experimental outcomes.

Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a fundamental component of scientific integrity.

HPLC: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. Its high resolution, sensitivity, and adaptability make it the ideal choice for assessing the purity of pharmaceutical intermediates. The selection of the appropriate HPLC method is paramount and is dictated by the physicochemical properties of the analyte and its potential impurities.

For a molecule like 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, which possesses both nonpolar (benzyloxy and indole groups) and polar (carbaldehyde) functionalities, reversed-phase HPLC is the most logical and effective approach.

Comparative Analysis of HPLC Methods

While a specific, universally adopted HPLC method for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is not publicly documented in pharmacopeias, we can establish a robust, reliable method based on the analysis of similar indole derivatives.[4][5][6] Below is a comparison of two potential reversed-phase HPLC methods. Method A represents a standard approach, while Method B offers an alternative for potentially faster analysis.

ParameterMethod A: High-Resolution RP-HPLCMethod B: Rapid RP-HPLC
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmC18 (Octadecylsilyl), 3.5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidAcetonitrile:Water (75:25, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm and 280 nm (UV)254 nm and 280 nm (UV)
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Expected Retention Time ~6-8 minutes~4-5 minutes
Application Comprehensive purity profiling, separation of closely eluting impurities.High-throughput screening, routine quality control.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately nonpolar compounds like our target molecule.

  • Mobile Phase: An acetonitrile/water gradient is a common and effective mobile phase for a wide range of organic molecules. The addition of 0.1% formic acid serves to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.

  • Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance at multiple wavelengths. Monitoring at both 254 nm and 280 nm provides a more comprehensive impurity profile, as some impurities may have different absorption maxima than the main compound.

Experimental Protocol: High-Resolution RP-HPLC (Method A)

This protocol provides a detailed, step-by-step methodology for the purity assessment of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde using the high-resolution reversed-phase HPLC method.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% B for 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase (70:30 Acetonitrile:Water).

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient duration to allow for the elution of the main peak and any potential impurities (typically 15-20 minutes).

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 0.1 mg/mL Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject prep_mobile Prepare Mobile Phase (ACN:H2O with 0.1% Formic Acid) equilibrate Equilibrate Column (30 min) equilibrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm & 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A common synthesis for 6-benzyloxyindole-3-carboxaldehyde involves the Vilsmeier-Haack reaction of 6-benzyloxyindole.[7] Based on this, potential impurities could include:

  • 6-Benzyloxyindole (Starting Material): Incomplete reaction would lead to the presence of the starting material. This is a less polar impurity and would likely have a shorter retention time in reversed-phase HPLC.

  • Isomeric Impurities: Small amounts of formylation at other positions on the indole ring (e.g., the 2- or 7-position) could occur, leading to isomeric impurities that may be difficult to separate.

  • Degradation Products: Indole derivatives can be sensitive to light and air, leading to oxidation or polymerization products. The aldehyde functional group itself can be susceptible to oxidation to the corresponding carboxylic acid.

Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable complementary information:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative assessment of purity.[8] A single spot on a TLC plate is a good initial indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weights of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.[7][8]

Logical Relationships in Purity Assessment

Purity_Logic cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Quality Assessment Synthesis Chemical Synthesis Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC Quantitative Purity (HPLC) Purification->HPLC TLC Qualitative Purity (TLC) Purification->TLC NMR Structural Confirmation (NMR) Purification->NMR LCMS Impurity Identification (LC-MS) HPLC->LCMS Identify Unknown Peaks Pass Meets Purity Specification HPLC->Pass >98% Purity Fail Requires Further Purification HPLC->Fail <98% Purity Fail->Purification

Caption: Decision-making workflow for purity assessment of synthesized compounds.

Conclusion

Ensuring the high purity of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a non-negotiable prerequisite for its use in research and development. This guide has outlined a robust, high-resolution reversed-phase HPLC method that serves as a reliable standard for this purpose. By understanding the principles behind the method, being aware of potential impurities, and employing a logical workflow for analysis, researchers can have confidence in the quality of their starting materials, leading to more accurate and reproducible scientific outcomes. The provided protocols and comparative data serve as a valuable resource for any laboratory working with this important synthetic intermediate.

References

  • Sigma-Aldrich. Indole USP Reference Standard CAS 120-72-9.
  • Sigma-Aldrich. Indole Pharmaceutical Secondary Standard CRM.
  • PubMed.
  • ChemicalBook. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6.
  • Sigma-Aldrich. 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6.
  • ResearchGate.
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Benchchem. Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
  • GoldBio. 6-Benzyloxyindole-3-carboxaldehyde.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791.
  • Benchchem.
  • Mubassir, N., ahmad, A., & Kumar, A. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(2), 160-181.
  • Bhat, M. A., Al-Omar, M. A., Ezzat, H. A., & Basha, A. H. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(5), 564.
  • Sigma-Aldrich. 1H-Benzo g indole-3-carboxaldehyde 97 51136-18-6.
  • Santa Cruz Biotechnology. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6.
  • MDPI.
  • Benchchem.
  • The Royal Society of Chemistry.
  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

A Researcher's Guide to Thin-Layer Chromatography of Indole-3-Carbaldehyde Derivatives: Predicting and Understanding Retention Factors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and practices for the successful separation and analysis of indole-3-carbaldehyde and its derivatives using thin-layer chromatography (TLC). For researchers in synthetic chemistry and drug development, TLC is an indispensable, rapid, and cost-effective tool for monitoring reaction progress, assessing compound purity, and optimizing purification protocols. This document moves beyond a simple recitation of methods to explain the underlying chemical principles that govern the retention factor (Rf) of this important class of molecules, enabling you to make informed decisions in your experimental work.

The Foundational Principles of TLC for Indole-3-Carbaldehyde Derivatives

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents)[1][2]. The retention factor (Rf), a unitless value, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front[1]. An optimal Rf value for good separation is typically between 0.2 and 0.6[3][4].

For indole-3-carbaldehyde and its analogs, the key molecular features influencing their Rf values are:

  • Polarity: The indole ring system, with its nitrogen heteroatom and the attached carbaldehyde group, imparts a moderate degree of polarity to the parent molecule. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions with the polar stationary phase (silica gel) will slow the compound's movement up the TLC plate.

  • Substituent Effects: The nature and position of substituents on the indole ring can significantly alter the molecule's overall polarity and, consequently, its Rf value.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or bromo (-Br) increase the polarity of the molecule, leading to stronger interactions with the silica gel and thus a lower Rf value.

    • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or alkyl chains can decrease the overall polarity, resulting in weaker interactions with the stationary phase and a higher Rf value.

  • N-Substitution: Substitution on the indole nitrogen eliminates its hydrogen-bond donating capability. This often leads to a significant increase in the Rf value, as the molecule becomes less polar and interacts less strongly with the silica gel.

Comparative Analysis of Rf Values

The selection of an appropriate mobile phase is critical for achieving good separation. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate[3]. The polarity of the eluent is adjusted by changing the ratio of these solvents to achieve the desired Rf values.

Below is a comparative table of experimentally reported Rf values for indole-3-carbaldehyde and some of its derivatives. It is important to note that direct comparison of Rf values between different studies should be done with caution, as minor variations in experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature) can affect the results.

CompoundSubstituent(s)Stationary PhaseMobile Phase (v/v)Rf ValueReference(s)
Indole-3-carbaldehydeNoneSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (2:1)~0.2[5]
Indole-3-carbaldehyde-formyl-d1Deuterium on aldehydeSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (2:1)0.1 - 0.2[5]
5-Iodo-1H-indole-3-carbaldehyde5-IodoSilica GelEthyl Acetate : Petroleum Ether (1:2)0.30[6]
5-Iodo-6-methoxy-1H-indole-3-carbaldehyde5-Iodo, 6-MethoxySilica GelEthyl Acetate : Petroleum Ether (1:2)0.30[6]
1-Benzyl-5-iodo-1H-indole-3-carbaldehyde1-Benzyl, 5-IodoSilica GelEthyl Acetate : Petroleum Ether (1:9)0.30[6]
syn-1-Methylindole-3-carboxaldehyde Oxime1-Methyl, 3-(=NOH)Silica Gel 60 F254Hexane : Ethyl Acetate (2:1)0.31[7]
anti-1-Methylindole-3-carboxaldehyde Oxime1-Methyl, 3-(=NOH)Silica Gel 60 F254Hexane : Ethyl Acetate (2:1)0.42[7]
1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde1-ChloroacetylSilica Gel 60 F254Hexane : Ethyl Acetate (9:1)-[8]

Note: In the study by Naik et al. (2012), the reaction progress for the synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde was monitored by TLC, implying a distinct Rf value from the starting material, though the exact value was not reported.

Experimental Protocol: A Self-Validating Approach

This detailed protocol provides a robust methodology for determining the Rf value of indole-3-carbaldehyde derivatives. The inclusion of a reference compound allows for internal validation and improved reproducibility.

Materials:

  • TLC plates (e.g., Silica gel 60 F254 on aluminum or glass backing)[8]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil and ruler

  • Mobile phase (e.g., a pre-mixed solution of hexane and ethyl acetate)

  • Sample solutions of your indole-3-carbaldehyde derivatives (approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate)

  • Reference compound (e.g., pure indole-3-carbaldehyde)

  • Visualization system (UV lamp with 254 nm and 365 nm wavelengths, iodine chamber, or appropriate staining solution)[9][10]

Methodology:

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the positions for each sample to be spotted[1].

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber saturate with solvent vapor for at least 10 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.

  • Spotting: Using a capillary tube, apply a small spot of each sample solution onto the designated mark on the origin line. The spot should be as small and concentrated as possible to prevent streaking. Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve the desired concentration[1].

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development[1].

  • Solvent Front Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Most indole derivatives are UV-active and will appear as dark spots against a fluorescent background. Circle the spots with a pencil[3][9].

    • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will develop a temporary yellow-brown color[3][11].

    • Chemical Stains: If necessary, use a specific chromogenic reagent (e.g., p-anisaldehyde or potassium permanganate stain) for visualization. This usually involves dipping or spraying the plate and may require gentle heating[12].

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each compound using the following formula:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Visualizing the Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase & Saturate Chamber C Spot Samples on Origin A->C B Prepare TLC Plate (Draw Origin Line) B->C D Place Plate in Chamber C->D Ensure origin is above solvent E Elute Plate D->E F Mark Solvent Front E->F G Visualize Spots (UV, Iodine, etc.) F->G Dry plate first H Measure Distances G->H I Calculate Rf Values H->I

Caption: A flowchart of the key steps in performing Thin-Layer Chromatography.

Troubleshooting Common Issues

  • Spot Streaking: This is often due to the basicity of the indole nitrogen interacting strongly with the acidic silica gel[3]. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase. For acidic indole derivatives, a small addition of acetic or formic acid can be beneficial[3].

  • Rf Value Too High or Too Low: If the spots are all near the solvent front (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots remain at the origin (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent[4].

  • Compound Decomposition: Some indole derivatives may be unstable on acidic silica gel. You can test for this by running a 2D TLC. If decomposition is suspected, consider using a less acidic stationary phase like alumina[3].

By understanding the chemical principles that govern the separation of indole-3-carbaldehyde derivatives and following a systematic and self-validating experimental approach, researchers can effectively utilize TLC as a powerful analytical tool in their synthetic and drug development endeavors.

References

  • BenchChem. (2025).
  • Wall, P. E. (2006). Thin-Layer Chromatography: A Modern Practical Approach. Organic Process Research & Development, 10(2), 473.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • EDVOTEK. (n.d.).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Department of Chemistry and Biochemistry.
  • OperaChem. (2024, February 24).
  • Vaskevich, A., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344.
  • MilliporeSigma. (n.d.).
  • Scribd. (n.d.). Chromogenic Reagent for Indoles. Scribd.
  • Wang, S., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Semantic Scholar. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar.
  • University of Rochester. (n.d.). TLC Visualization Solutions. Department of Chemistry.
  • Filterbio. (2025, December 19).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde. BenchChem.
  • Rizal, et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135.
  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-325.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Rasayan Journal of Chemistry. (2018). CORRELATION BETWEEN THE PHYTOCHEMICAL CONSTITUENTS OF Curcuma mangga AND ITS IMMUNOMODULATORY EFFECT. Rasayan Journal of Chemistry.
  • Ali, I., et al. (2012). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Journal of the Chilean Chemical Society, 57(2), 1135-1139.
  • Iovine, V., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1715.

Sources

Comparing reactivity of C6-substituted vs C5-substituted indole aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, the position of the formyl (-CHO) group on the indole scaffold dictates reaction kinetics and downstream physicochemical properties. This guide compares 5-formylindole (5-CHO) and 6-formylindole (6-CHO) .[1]

The Bottom Line:

  • 5-Formylindole is the Kinetic Sprinter . It exhibits higher carbonyl electrophilicity, making it the superior choice for rapid condensation reactions (e.g., Knoevenagel, Schiff base formation) under mild conditions.

  • 6-Formylindole is the Thermodynamic Stabilizer . Due to strong conjugation with the indole nitrogen, it is less reactive toward nucleophiles but renders the N-H proton significantly more acidic, facilitating N-alkylation.

Electronic Landscape & Mechanistic Rationale

The reactivity difference stems from the ability of the indole nitrogen (N1) lone pair to donate electron density into the benzene ring and, by extension, to the aldehyde substituent.

Resonance Connectivity
  • 6-Position (Para-like): The C6 position possesses a "para-like" electronic relationship with the pyrrole nitrogen. The N1 lone pair can delocalize directly through the

    
    -system to the C6 carbon. When an aldehyde is present at C6, this electron donation extends into the carbonyl oxygen, stabilizing the partial positive charge on the carbonyl carbon.
    
    • Consequence: Reduced electrophilicity; slower nucleophilic attack.

  • 5-Position (Meta-like): The C5 position has a "meta-like" relationship regarding resonance transmission from N1.[1] While some delocalization occurs, it is less effective than at C6. The 5-CHO group retains more isolated aldehyde character.

    • Consequence: Higher electrophilicity; faster nucleophilic attack.

Visualization of Resonance Effects

The following diagram illustrates the resonance contributions that deactivate the 6-CHO carbonyl more effectively than the 5-CHO.

IndoleResonance cluster_legend Electronic Flow cluster_6CHO 6-Formylindole (Strong Conjugation) cluster_5CHO 5-Formylindole (Weak Conjugation) N1 Lone Pair N1 Lone Pair Ring System Ring System N1 Lone Pair->Ring System Carbonyl (CHO) Carbonyl (CHO) Ring System->Carbonyl (CHO) N1_6 N1 (Donor) C6 C6 Position N1_6->C6 Strong Resonance (Para-like) O_6 Oxygen (Acceptor) C6->O_6 High e- Density Deactivates Carbonyl N1_5 N1 (Donor) C5 C5 Position N1_5->C5 Weak Resonance (Meta-like) O_5 Oxygen (Acceptor) C5->O_5 Low e- Density High Electrophilicity

Caption: Resonance pathways showing stronger deactivation of the aldehyde at C6 compared to C5.[1]

Comparative Performance Data

The following data summarizes the reactivity differences in a standard Knoevenagel condensation with malononitrile (a probe for electrophilicity) and N-H acidity.

Feature5-Formylindole6-FormylindoleMechanistic Driver
Carbonyl Electrophilicity High Moderate5-position is less coupled to N1 donation.
Knoevenagel Reaction Rate Fast (< 1 hr)Slow (> 3 hrs)6-CHO is stabilized by resonance (less reactive).[1]
N-H Acidity (pKa) ~16.5~15.8 6-CHO stabilizes the N-deprotonated anion better.[1]
Solubility (Polar Solvents) ModerateModerateSimilar LogP; 6-CHO often packs better in crystal lattice.[1]
UV-Vis Absorbance (

)
Lower shiftRed Shifted Extended conjugation in 6-CHO lowers the HOMO-LUMO gap.[1]

Experimental Protocols

Protocol A: Comparative Knoevenagel Condensation

This protocol validates the reactivity difference. The 5-isomer will reach completion significantly faster.

Reagents:

  • Substrate: 1.0 mmol Indole-CHO (5- or 6-isomer)[1]

  • Nucleophile: 1.1 mmol Malononitrile

  • Catalyst: 10 mol% Piperidine

  • Solvent: Ethanol (5 mL)

Workflow:

  • Dissolution: Dissolve the indole aldehyde in ethanol at room temperature (25°C).

  • Addition: Add malononitrile followed by piperidine.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane) every 15 minutes.

    • Checkpoint: 5-CHO typically shows >90% conversion within 45-60 mins.

    • Checkpoint: 6-CHO often requires heating (reflux) or extended time (3-6 hours) for comparable conversion.[1]

  • Workup: Cool to 0°C. Filter the precipitated solid. Wash with cold ethanol.[2]

Protocol B: N-Alkylation (Acidity Utilization)

Use this protocol if your goal is to functionalize the nitrogen.[1] 6-CHO performs better here due to higher acidity.

Workflow:

  • Deprotonation: Dissolve 1.0 mmol 6-formylindole in DMF. Add 1.1 mmol Cs₂CO₃. Stir for 30 min. (Solution turns yellow/orange due to anion delocalization).

  • Alkylation: Add 1.1 mmol Alkyl Halide (e.g., MeI or BnBr).[1]

  • Reaction: Stir at RT. 6-CHO typically completes alkylation faster than 5-CHO due to easier deprotonation, provided the electrophile is reactive.

Visualizing the Synthetic Pathway

The following diagram outlines the decision tree for selecting the correct isomer based on the desired chemical outcome.

IndoleWorkflow Start Select Indole Isomer Decision Target Reaction? Start->Decision Branch1 Carbonyl Condensation (e.g., Drug Linker Synthesis) Decision->Branch1 Aldehyde Attack Branch2 N-Functionalization (e.g., Scaffold Building) Decision->Branch2 Ring N Attack Use5 USE 5-FORMYLINDOLE Branch1->Use5 Use6 USE 6-FORMYLINDOLE Branch2->Use6 Reason5 Reason: Higher Electrophilicity Faster Kinetics Use5->Reason5 Reason6 Reason: Higher N-H Acidity Better Anion Stability Use6->Reason6

Caption: Decision matrix for selecting 5- vs 6-formylindole based on synthetic intent.

References

  • Electronic Effects in Indoles: Comparison of electronic density and reactivity in 5- and 6-membered rings of indole derivatives. Source: ChemRxiv (Computational Study on Indole Chromophores).[1]

  • Knoevenagel Condensation Kinetics: General principles of aldehyde reactivity in Knoevenagel condensations involving heterocyclic aldehydes. Source: Wikipedia / Organic Chemistry Portal [1]

  • Indole Synthesis & Functionalization: Review of synthetic routes to substituted indoles and their reactivity profiles. Source: BenchChem Guide to Indole Synthesis [1]

  • Acidity (pKa) of Heterocycles: Data on the acidity of indole NH and the effect of electron-withdrawing groups. Source: Master Organic Chemistry / Evans pKa Table [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a key reagent in the synthesis of various organic molecules. Given that the toxicological properties of this specific compound have not been fully investigated, this protocol is a conservative synthesis based on the known hazards of structurally related indole and benzaldehyde derivatives. It is imperative to treat this compound with a high degree of caution.

Anticipated Hazard Profile

The potential hazards of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde are extrapolated from its core chemical structures: an indole ring and a benzaldehyde functional group. Based on data from related compounds, the following hazards should be anticipated:

  • Skin, Eye, and Respiratory Irritation : Similar to its isomer, 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Acute Toxicity : Indole derivatives and benzaldehydes may be harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Unknown Long-Term Effects : Due to the lack of specific toxicological data, potential long-term health effects are unknown. Therefore, minimizing exposure is critical.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound of unknown toxicity. The following PPE must be worn at all times.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, minimum 8 mil thickness). Double gloving is recommended.[5][6]To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[5] Gloves should be changed immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield.[5][7]To protect against splashes and potential unknown reactivity.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[5][6]To prevent accidental skin exposure.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[5][6] If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.To prevent inhalation of airborne particles or vapors.[5]
Safe Handling and Operational Workflow

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. The following diagram and steps outline the mandatory workflow for handling 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_area Prepare work area with absorbent paper prep_hood->prep_area prep_equipment Assemble all necessary equipment prep_area->prep_equipment handle_weigh Weigh solid inside fume hood prep_equipment->handle_weigh Proceed to handling handle_transfer Transfer compound carefully handle_weigh->handle_transfer handle_solution Prepare solution, avoiding splashes handle_transfer->handle_solution post_decon Decontaminate all surfaces handle_solution->post_decon Proceed to cleanup post_waste Dispose of contaminated materials in hazardous waste post_decon->post_waste post_ppe Remove PPE correctly post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Step-by-Step Protocol:

  • Engineering Controls : All handling of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] Ensure a safety shower and eyewash station are readily accessible.

  • Preparation :

    • Before handling, ensure all necessary PPE is donned correctly.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[5][6]

    • Assemble all necessary equipment and reagents before starting.

  • Handling the Compound :

    • Weighing : When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.[6]

    • Solution Preparation : Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling :

    • After handling, decontaminate all surfaces in the fume hood.

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Personal Decontamination : Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures
  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][2]

Storage and Disposal
  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Some sources suggest storing at 5°C and protecting from light.[9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10]

References

  • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole - Benchchem. (n.d.).
  • indole (C8H7N) - GazFinder. (n.d.).
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (n.d.).
  • Personal protective equipment for handling Indole-propylamine - Benchchem. (n.d.).
  • Indole Detection Reagent - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, August 30).
  • 6-Benzyloxyindole-3-carboxaldehyde - GoldBio. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 30).
  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH. (n.d.).
  • Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. (2021, June 17).
  • Indole-3-carboxaldehyde - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.